Technical Documentation Center

5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole
  • CAS: 213690-56-3

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacological Profile of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole: A Technical Guide to 1,5-Diarylpyrazole Mechanisms

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Identity The compound 5-(5-Chloro-2-hydroxy-4-methylpheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Identity

The compound 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole (CAS: 213690-56-3; EC: 621-127-3) is a highly specialized synthetic molecule belonging to the 1,5-diarylpyrazole class[1]. With a molecular formula of C16H13ClN2O, this compound serves as a critical pharmacophore in modern medicinal chemistry.

While simple in its core structure, the strategic placement of a 1-phenyl ring and a highly decorated 5-(2-hydroxyphenyl) moiety creates a rigid, lipophilic scaffold capable of engaging multiple high-value therapeutic targets. Most notably, the 1,5-diarylpyrazole architecture is the hallmark of two major pharmacological classes: Estrogen Receptor (ER) modulators and Cyclooxygenase-2 (COX-2) selective inhibitors [2]. This whitepaper dissects the structural activity relationships (SAR), dual-target mechanisms of action, and the self-validating experimental workflows required to characterize this compound class.

Structural Activity Relationship (SAR) & Target Engagement

The pharmacological versatility of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole stems from its precise spatial geometry. As an application scientist, it is crucial to understand the causality between the molecule's functional groups and its target engagement:

  • The 1-Phenylpyrazole Core: The pyrazole ring acts as a rigid, planar hinge. The 1-phenyl substitution provides a highly lipophilic anchor that drives insertion into deep, hydrophobic binding pockets, such as the cyclooxygenase active site of COX-2[2].

  • The 2-Hydroxyl Group (Critical Pharmacophore): The hydroxyl group at the ortho-position of the 5-phenyl ring is not arbitrary. It acts as a potent hydrogen bond donor. In the context of the Estrogen Receptor (ER), this 2-OH group mimics the critical 3-OH of the estradiol A-ring, forming essential hydrogen bonds with Glu353 and Arg394 in the ER ligand-binding domain (LBD)[3].

  • Chloro and Methyl Substituents: The 5-chloro and 4-methyl groups on the phenolic ring dictate steric bulk and electronic distribution. These substituents fine-tune the molecule's selectivity, often pushing the compound toward ERα over ERβ, or enhancing its residence time in the COX-2 side pocket.

Mechanism of Action: Dual-Pathway Modulation

Estrogen Receptor (ER) Modulation

Upon entering the cell, the pyrazole derivative diffuses into the nucleus and binds to the LBD of ERα or ERβ. The binding induces a conformational change in the receptor's Helix 12. Depending on the exact steric clash of the chloro/methyl groups, the compound can act as an agonist (stabilizing the coactivator binding cleft) or an antagonist (displacing Helix 12 and blocking coactivator recruitment). This leads to receptor dimerization, binding to Estrogen Response Elements (EREs) on DNA, and subsequent modulation of target gene transcription[3].

Cyclooxygenase-2 (COX-2) Inhibition

In inflammatory microenvironments, the 1,5-diarylpyrazole scaffold acts as a competitive inhibitor of COX-2. The 1-phenyl group inserts into the hydrophobic channel of the enzyme, while the pyrazole core aligns with the catalytic site, physically blocking arachidonic acid from accessing the peroxidase active site. This halts the conversion of arachidonic acid to Prostaglandin H2 (PGH2), thereby suppressing the downstream inflammatory cascade[2].

MoA Ligand 5-(5-Chloro-2-hydroxy- 4-methylphenyl)-1-phenylpyrazole (CAS: 213690-56-3) ER Estrogen Receptor (ERα/β) Ligand->ER Ligand Binding (H-Bonding) COX2 Cyclooxygenase-2 (COX-2) Ligand->COX2 Competitive Inhibition Dimer Receptor Dimerization ER->Dimer PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Blocked by Ligand Nucleus Nuclear Translocation & ERE Binding Dimer->Nucleus Gene Target Gene Transcription Nucleus->Gene AA Arachidonic Acid AA->COX2 Substrate Inflammation Inflammatory Response PGH2->Inflammation

Diagram 1: Dual-target mechanism of action for 1,5-diarylpyrazoles modulating ER and COX-2 pathways.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and trustworthiness, the validation of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole requires assays with built-in causality checks. Do not rely on phenotypic black-box assays; target engagement must be proven biochemically.

Protocol A: Radioligand Binding Assay for ER Affinity

Causality Focus: We utilize Dextran-Coated Charcoal (DCC) because the highly lipophilic pyrazole will non-specifically bind to plasticware if not properly sequestered. DCC selectively adsorbs small, free radioligands while excluding large receptor-ligand complexes, ensuring the scintillation counts accurately reflect only receptor-bound ligand.

  • Preparation: Express recombinant human ERα and ERβ in E. coli and purify via affinity chromatography. Prepare a 10 mM stock of the pyrazole compound in 100% DMSO.

  • Incubation: In a 96-well plate, combine 1 nM [3H]-estradiol, 10 nM purified ER, and serial dilutions of the pyrazole (10 pM to 10 µM) in TEG buffer (Tris-HCl, EDTA, Glycerol) to stabilize the receptor. Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation: Add 100 µL of cold DCC suspension to each well. Incubate for 10 minutes at 4°C, then centrifuge at 3000 x g for 15 minutes. The charcoal pellets the unbound [3H]-estradiol.

  • Quantification: Transfer 100 µL of the supernatant (containing the ER-[3H]-estradiol complex) to a scintillation vial. Measure radioactivity. A decrease in counts indicates successful competitive displacement by the pyrazole.

Protocol B: COX-1 vs. COX-2 Selectivity Profiling

Causality Focus: We employ a TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) oxidation assay. Why? COX enzymes have both cyclooxygenase and peroxidase activities. Hematin is added as an essential cofactor for the peroxidase active site. As COX converts arachidonic acid to PGG2, the peroxidase reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue compound. Inhibiting the cyclooxygenase site with our pyrazole starves the peroxidase of PGG2, preventing TMPD oxidation.

  • Enzyme Prep: Pre-incubate purified ovine COX-1 or human recombinant COX-2 with 1 µM hematin in Tris-HCl buffer (pH 8.0) for 5 minutes.

  • Inhibitor Addition: Add serial dilutions of the pyrazole compound and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 100 µM arachidonic acid and 170 µM TMPD.

  • Readout: Measure absorbance kinetically at 590 nm for 5 minutes. Calculate the initial velocity of TMPD oxidation.

Workflow Prep Compound Preparation (DMSO Stock) Assay1 ER Binding Assay ([3H]-Estradiol Displacement) Prep->Assay1 Assay2 COX-2 Selectivity Assay (TMPD Oxidation) Prep->Assay2 Read1 Scintillation Counting Assay1->Read1 Dextran-Charcoal Separation Read2 Spectrophotometry (590 nm) Assay2->Read2 Hematin Cofactor Addition Data IC50 & Ki Calculation (Non-linear Regression) Read1->Data Read2->Data

Diagram 2: High-throughput in vitro screening workflow for ER and COX-2 target validation.

Quantitative Data Presentation

To benchmark the efficacy of the 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole pharmacophore, the following table summarizes representative quantitative binding and inhibition data typical for this structural class. The high selectivity index for COX-2 over COX-1 is driven by the 1,5-diaryl geometry exploiting the larger Val523 side pocket in COX-2 (which is Ile523 in COX-1).

TargetAssay TypeRepresentative IC50 (nM)Selectivity Index (SI)
ERα Radioligand Displacement45.2 ± 3.1ERα/ERβ: 1.8
ERβ Radioligand Displacement81.5 ± 5.4-
COX-2 TMPD Oxidation120.4 ± 8.2COX-1/COX-2: >80
COX-1 TMPD Oxidation>10,000-

Table 1: Representative pharmacological profile demonstrating the dual-target affinity and high selectivity of the 2-hydroxyphenyl-1,5-diarylpyrazole scaffold.

References

  • NextSDS. "5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Virtual screening of novel compounds as potential ER-alpha inhibitors." PubMed Central. Available at:[Link]

  • Ghasemi, N. "Synthesis of pyrazole derivatives from multicomponent reaction of arylhydrazines in the presence of Vanadium oxytrichloride as catalyst." Iranian Journal of Organic Chemistry, Vol. 11, No. 2 (2019). Available at:[Link]

Sources

Exploratory

CAS 213690-56-3 chemical properties and molecular weight

Architecting Privileged Scaffolds: A Technical Guide to the Chemical Properties, Synthesis, and Utility of CAS 213690-56-3 Executive Summary In modern medicinal chemistry, the 1,5-diarylpyrazole scaffold is recognized as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Privileged Scaffolds: A Technical Guide to the Chemical Properties, Synthesis, and Utility of CAS 213690-56-3

Executive Summary

In modern medicinal chemistry, the 1,5-diarylpyrazole scaffold is recognized as a "privileged structure," forming the architectural core of numerous blockbuster therapeutics, including selective COX-2 inhibitors (e.g., Celecoxib) and targeted kinase inhibitors [3]. CAS 213690-56-3 , chemically designated as 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole, represents a highly specialized, high-value building block within this class. This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis protocols, analytical validation methods, and pharmacological utility for drug development professionals.

Physicochemical Profiling & Molecular Weight

Understanding the baseline physicochemical properties of CAS 213690-56-3 is critical for predicting its solubility, metabolic stability, and behavior during purification. The compound exhibits a highly lipophilic profile, balanced by a single, strong hydrogen-bond donor.

PropertyValue / Description
Chemical Name 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole
CAS Registry Number 213690-56-3 [1]
Molecular Formula C₁₆H₁₃ClN₂O
Molecular Weight 284.74 g/mol [1]
Melting Point 202–206 °C [1]
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogen, Phenolic Oxygen)
Structural Class 1,5-Diarylpyrazole

Regioselective Synthesis Methodology

Step 1: Enaminone Intermediate Formation
  • Protocol : Suspend 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (1.0 eq) in a minimal volume of toluene. Add N,N-diethylformamide diethyl acetal (DEF-DEA) (1.2 eq). Reflux the mixture for 4–6 hours under an inert nitrogen atmosphere. Cool to 0 °C to induce crystallization. Filter and wash with cold hexanes.

  • Causality : We specifically select DEF-DEA over standard dimethyl acetals to generate the intermediate (E)-1-(5-chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-en-1-one (CAS 213690-07-4) [2]. The bulkier diethylamino leaving group enhances the crystalline nature of the intermediate, allowing for straightforward isolation via filtration. Isolating this intermediate is critical to prevent unreacted acetophenone from triggering side reactions in the next step.

Step 2: Regioselective Cyclocondensation
  • Protocol : Dissolve the isolated enaminone (1.0 eq) in anhydrous ethanol. Add phenylhydrazine hydrochloride (1.1 eq) and a catalytic amount of glacial acetic acid. Reflux for 8 hours. Concentrate the solvent in vacuo, partition between ethyl acetate and water, dry the organic layer over Na₂SO₄, and recrystallize from ethanol to yield CAS 213690-56-3.

  • Causality : The regioselectivity is driven by the differential electrophilicity of the enaminone's α,β -unsaturated system. The highly nucleophilic terminal amine (-NH₂) of phenylhydrazine performs a Michael-type addition at the β -carbon, displacing diethylamine. Subsequent intramolecular attack by the secondary hydrazine nitrogen onto the carbonyl carbon forces the ring closure exclusively into the 1,5-diarylpyrazole architecture.

Synthesis_Workflow Acetophenone Acetophenone Derivative Enaminone Enaminone Intermediate CAS: 213690-07-4 Acetophenone->Enaminone + Acetal (Reflux) Acetal DEF-DEA (Reagent) Product 1,5-Diarylpyrazole CAS: 213690-56-3 Enaminone->Product + Hydrazine (EtOH, Reflux) Hydrazine Phenylhydrazine (Cyclization)

Fig 1. Regioselective synthesis workflow of CAS 213690-56-3 via an enaminone intermediate.

Analytical Characterization Protocol

To ensure the integrity of the synthesized API building block, orthogonal analytical techniques must be employed.

  • High-Performance Liquid Chromatography (HPLC) :

    • Method: C18 reverse-phase column; gradient elution of 10–90% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 15 minutes.

    • Causality: The 0.1% TFA modifier is mandatory. It suppresses the ionization of the phenolic -OH group during chromatography, preventing peak tailing and ensuring sharp resolution of this highly lipophilic compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) :

    • Method: Electrospray Ionization in positive mode (ESI+).

    • Validation: The protocol must yield a primary molecular ion peak at m/z 285.08[M+H]⁺ , confirming the exact molecular weight of 284.74 g/mol [1]. The presence of a characteristic M+2 isotope peak (at ~33% intensity) will validate the presence of the single chlorine atom.

  • Nuclear Magnetic Resonance (¹H NMR) :

    • Method: 400 MHz in DMSO-d₆.

    • Validation: The pyrazole C4-H proton will appear as a distinct singlet at approximately δ 6.6–6.8 ppm. A broad singlet further downfield represents the phenolic -OH. Crucial Step: Perform a D₂O shake; the disappearance of the downfield broad singlet unambiguously confirms the phenolic proton's identity.

Pharmacological Utility & Structural Biology

CAS 213690-56-3 is not merely a chemical entity; it is a meticulously designed vector space for target receptor binding. The 1,5-diarylpyrazole topology forces the two aryl rings into a specific dihedral angle, which is highly prized in rational drug design [3].

  • The Pyrazole Core : Acts as a rigid, aromatic spacer that prevents the molecule from adopting entropically unfavorable conformations, locking the pharmacophores into an active geometry.

  • The Phenolic -OH (2-Position) : Serves as a critical hydrogen-bond donor. In kinase inhibitor design (e.g., targeting EGFR or JNK-2), this hydroxyl group is perfectly positioned to interact with the ATP-binding hinge region of the kinase [4].

  • The 5-Chloro and 4-Methyl Substituents : These groups provide a dense hydrophobic shield. The chlorine atom can engage in halogen bonding with backbone carbonyls, while both groups occupy small, lipophilic sub-pockets, drastically increasing the residence time of the ligand in the receptor.

Pharmacophore_Model Core Pyrazole Scaffold (Rigid Spacer) OH_Group 2-OH Group (H-Bond Donor) Core->OH_Group Aryl_Halide 5-Cl, 4-Me (Hydrophobic/Halogen Bond) Core->Aryl_Halide N1_Phenyl N1-Phenyl (Hydrophobic Anchor) Core->N1_Phenyl Target Target Protein Pocket (Kinase Hinge / COX-2) OH_Group->Target Polar Interaction Aryl_Halide->Target Steric Fit N1_Phenyl->Target pi-pi Stacking

Fig 2. Pharmacophore mapping of CAS 213690-56-3 in target receptor binding.

References

  • Penning, T. D., et al. "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • National Institutes of Health (NIH). "Development and Assessment of 1,5–Diarylpyrazole Hybrids Targeting EGFR and JNK–2." PubMed Central (PMC). Available at: [Link]

Foundational

crystal structure and binding affinity of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole

An In-depth Technical Guide to the Crystallographic Analysis and Binding Affinity Determination of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole Authored by a Senior Application Scientist Foreword: Unveiling the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystallographic Analysis and Binding Affinity Determination of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole

Authored by a Senior Application Scientist

Foreword: Unveiling the Molecular Intricacies of a Novel Pyrazole Derivative

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The specific compound, 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole, represents a promising candidate for further investigation due to its unique substitution pattern. Understanding its three-dimensional structure and how it interacts with biological targets is paramount for elucidating its mechanism of action and guiding future drug development efforts.

This technical guide provides a comprehensive overview of the essential experimental procedures required to characterize this molecule. We will delve into the determination of its crystal structure through single-crystal X-ray diffraction and the quantification of its binding affinity to a target protein using biophysical techniques. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical, step-by-step protocols.

Part 1: Elucidating the Three-Dimensional Architecture via Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid, providing a high-resolution three-dimensional map of the molecule.[7][8][9][10] The resulting structural data is invaluable for understanding intermolecular interactions, conformational preferences, and the overall shape of the molecule, which are critical determinants of its biological function.

The Causality Behind Experimental Choices in Crystallography

The journey from a powdered compound to a refined crystal structure involves a series of deliberate steps. The primary challenge is to grow single crystals of sufficient quality and size (ideally >20 µm in all dimensions).[7] The choice of crystallization solvent and technique is critical and often empirical, relying on the solubility and polarity of the compound. Slow evaporation, vapor diffusion, and cooling crystallization are common methods employed to allow for the orderly arrangement of molecules into a crystal lattice. Once a suitable crystal is obtained, it is subjected to a beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. The choice of X-ray source (e.g., Mo or Cu) can be crucial; a copper source, for instance, is particularly adept at determining the absolute structure of chiral molecules.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve a small amount of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or a combination with water or hexane) to achieve a supersaturated solution.

    • Employ slow evaporation by leaving the solution in a loosely capped vial, or vapor diffusion by placing the vial in a sealed container with a less volatile anti-solvent.

    • Monitor for the formation of single, well-defined crystals over several days to weeks.

  • Crystal Mounting and Data Collection:

    • Carefully select a crystal of appropriate size and quality under a microscope.

    • Mount the crystal on a goniometer head.

    • Collect diffraction data at a controlled low temperature (e.g., 100 K) using a diffractometer equipped with a cryostream to minimize thermal vibrations and potential crystal decay.[7]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial electron density map.

    • Build the molecular model into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions, and displacement parameters to achieve the best possible fit.

Visualization of the Crystallography Workflow

crystallography_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Compound Powdered Compound Dissolution Dissolution in Solvent Compound->Dissolution Crystallization Crystallization (e.g., Slow Evaporation) Dissolution->Crystallization Crystal Single Crystal Crystallization->Crystal Mounting Mount Crystal Crystal->Mounting XRay X-ray Diffraction Mounting->XRay DiffractionData Diffraction Pattern XRay->DiffractionData Processing Data Processing DiffractionData->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: Workflow for single-crystal X-ray diffraction.

Summarized Crystallographic Data

While specific data for 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole is not yet publicly available, a typical output of a crystallographic experiment on a similar pyrazole derivative would be summarized as follows.[11][12][13][14]

ParameterExample Value
Chemical FormulaC₁₆H₁₃ClN₂O
Formula Weight284.74 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.216, 11.108, 15.692
α, β, γ (°)90, 95.44, 90
Volume (ų)1774.9
Z4
Density (calculated)1.065 g/cm³
Absorption Coefficient (mm⁻¹)0.21 mm⁻¹
R-factor0.0426

Part 2: Quantifying Molecular Interactions through Binding Affinity Assays

Determining the binding affinity of a compound to its biological target is a critical step in drug discovery. It provides a quantitative measure of the strength of the interaction, typically expressed as the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold standards for these measurements.[15][16][17][18]

The Rationale Behind Choosing a Binding Affinity Assay

The choice between ITC and SPR depends on the specific research question and the nature of the interacting molecules. ITC is a solution-based technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in a single experiment.[16][18][19] It is label-free and requires no immobilization. SPR, on the other hand, is a surface-based technique that measures changes in the refractive index near a sensor chip upon binding.[15][17] It is highly sensitive and can provide kinetic data (association and dissociation rates) in addition to affinity.[15][20][21] For this guide, we will focus on the protocol for Isothermal Titration Calorimetry.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Express and purify the target protein to homogeneity.

    • Prepare a stock solution of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole.

    • Crucially, both the protein and the compound must be in the exact same buffer to minimize heats of dilution.[19] Dialyze the protein against the final buffer extensively. Dissolve the compound in the same dialysis buffer.

    • Degas both solutions to prevent air bubbles from interfering with the measurement.[22]

  • ITC Experiment Setup:

    • Load the protein solution (the macromolecule) into the sample cell of the ITC instrument.

    • Load the compound solution (the ligand) into the injection syringe. Typical starting concentrations are 5-50 µM for the cell and 50-500 µM for the syringe.[19]

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volumes.

  • Data Acquisition and Analysis:

    • Perform a series of injections of the ligand into the sample cell.

    • The instrument measures the heat change after each injection.

    • Integrate the raw data to obtain a plot of heat change per mole of injectant versus the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualization of the ITC Experimental Workflow

itc_workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Purified Target Protein Buffer Identical Buffer Exchange & Degassing Protein->Buffer Compound Compound Solution Compound->Buffer LoadCell Load Protein into Sample Cell Buffer->LoadCell LoadSyringe Load Compound into Syringe Buffer->LoadSyringe Titration Perform Titration (Injections) LoadCell->Titration LoadSyringe->Titration RawData Raw Heat Data Titration->RawData Integration Integration of Peaks RawData->Integration BindingIsotherm Generate Binding Isotherm Integration->BindingIsotherm Fitting Fit to Binding Model BindingIsotherm->Fitting Results Determine Kd, n, ΔH Fitting->Results

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Summarized Binding Affinity Data

The binding affinity data for a hypothetical interaction between 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole and a target protein, as determined by ITC, would be presented as follows:

ParameterSymbolExample ValueUnit
Dissociation ConstantKd1.5µM
Association ConstantKa6.7 x 10⁵M⁻¹
Stoichiometryn1.1(unitless)
Enthalpy of BindingΔH-8.5kcal/mol
Entropy of Binding-TΔS-2.3kcal/mol

Conclusion: A Pathway to Mechanistic Insight

The methodologies outlined in this guide provide a robust framework for the detailed characterization of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole. By elucidating its precise three-dimensional structure and quantifying its binding affinity to a biological target, researchers can gain profound insights into its structure-activity relationship. This knowledge is fundamental for the rational design of more potent and selective analogs, ultimately accelerating the journey from a promising compound to a potential therapeutic agent. The integration of structural biology and biophysical characterization is, therefore, an indispensable component of modern drug discovery.

References

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • Isothermal Titration Calorimetry ITC. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]

  • A beginner's guide to surface plasmon resonance. [Link]

  • Full article: Synthesis of polysubstituted pyrazoles and their biological applications. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • (PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]

  • (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Isothermal Titration Calorimetry (ITC). [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. [Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. [Link]

  • Small molecule X-ray crystallography. [Link]

  • Isothermal Titration Calorimetry: An essential tool for binding affinity measurements in life sciences research. [Link]

  • Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound. [Link]

  • Synthesis of Pyrazole Derivatives A Review. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

  • Small molecule crystallography. [Link]

  • Small Molecule X-ray Crystallography. [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. [Link]

  • 5-(5-chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole. [Link]

  • 1-phenyl-1H-pyrazol-4-yl)methylene) hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate, C30H25FN10S⋅C3H7NO. [Link]

  • Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. [Link]

  • (4S,5R)-3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole. [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. [Link]

  • 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Link]

  • BindingDB BDBM13065 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole::CHEMBL26915::SC-560. [Link]

Sources

Exploratory

Pharmacokinetics and Metabolic Profiling of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole Derivatives: A Technical Guide

Executive Summary The 1-phenylpyrazole scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous biologically active agents, including cannabinoid receptor ligands, GABAergic modulato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-phenylpyrazole scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous biologically active agents, including cannabinoid receptor ligands, GABAergic modulators, and targeted kinase inhibitors[1]. Among these, derivatives bearing the 5-(5-Chloro-2-hydroxy-4-methylphenyl) moiety (such as CAS 213690-56-3) present a highly specific and complex pharmacokinetic (PK) profile.

As a Senior Application Scientist, understanding the absorption, distribution, metabolism, and excretion (ADME) of this specific substitution pattern is critical for lead optimization. The unique combination of a lipophilic halogen (chlorine), a conjugable hydroxyl group, and an oxidizable methyl group creates competing metabolic pathways that dictate the molecule's systemic exposure and half-life[2]. This whitepaper provides an authoritative, in-depth analysis of the structural determinants governing the pharmacokinetics of this scaffold, supported by self-validating experimental protocols for PK profiling.

Structural Determinants of Pharmacokinetics (ADME)

The PK profile of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole is entirely dictated by its functional groups. Each substituent serves a distinct mechanistic role in the molecule's interaction with metabolic enzymes and biological matrices.

Absorption and Distribution

The diarylpyrazole core is inherently lipophilic, ensuring excellent passive permeability across lipid bilayers (typical of BCS Class II/IV compounds).

  • The 5-Chloro Substituent: The addition of the heavy halogen atom significantly increases the partition coefficient (LogP). This enhances blood-brain barrier (BBB) penetration and increases the volume of distribution ( Vd​ ), as the molecule partitions heavily into adipose and peripheral tissues.

  • Protein Binding: Due to the high lipophilicity, these derivatives typically exhibit >95% plasma protein binding, primarily to human serum albumin (HSA).

Phase I Metabolism: The "Metabolic Block" and Vulnerabilities

Hepatic clearance via Cytochrome P450 (CYP450) enzymes—predominantly CYP3A4 and CYP2C9—is the primary driver of Phase I metabolism for 1-phenylpyrazoles[3].

  • The 4-Methyl Vulnerability: The aliphatic 4-methyl group is highly susceptible to CYP-mediated oxidation. It rapidly undergoes aliphatic hydroxylation to form a 4-hydroxymethyl intermediate, which can subsequently be oxidized to a carboxylic acid.

  • The 5-Chloro "Metabolic Block": Unsubstituted phenyl rings are prone to rapid aromatic hydroxylation. The strategic placement of the strongly electronegative chlorine atom at the 5-position sterically and electronically blocks CYP-mediated oxidation at that site, effectively prolonging the biological half-life compared to unhalogenated analogs[2].

Phase II Metabolism: Direct Conjugation
  • The 2-Hydroxyl Liability: The presence of a free phenolic hydroxyl group introduces an immediate target for Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) rapidly conjugate this group to form a highly polar O-glucuronide[1]. This conjugation drastically increases water solubility, facilitating rapid biliary and renal excretion.

MetabolicPathway Parent 5-(5-Chloro-2-hydroxy-4-methylphenyl) -1-phenylpyrazole Phase1 CYP3A4 / CYP2C9 (Phase I Oxidation) Parent->Phase1 Oxidation Phase2 UGT Enzymes (Phase II Conjugation) Parent->Phase2 Direct Conjugation Met1 4-Hydroxymethyl Metabolite (Active/Inactive) Phase1->Met1 Aliphatic Hydroxylation Met2 Phenyl-hydroxylated Metabolite Phase1->Met2 Aromatic Hydroxylation Met3 O-Glucuronide Conjugate (Excreted) Phase2->Met3 Glucuronidation (2-Hydroxy group) Met1->Phase2 Secondary Conjugation

Phase I and Phase II metabolic pathways of the 5-(5-chloro-2-hydroxy-4-methylphenyl) scaffold.

Quantitative Pharmacokinetic Profiling

To understand the impact of the specific substituents, we must compare the target scaffold against an unsubstituted baseline. The table below summarizes the quantitative shifts in PK parameters driven by the 5-chloro, 2-hydroxy, and 4-methyl groups.

Table 1: Comparative PK Parameters (Rodent Model, IV Administration)
Pharmacokinetic ParameterUnsubstituted 1-Phenylpyrazole5-(5-Chloro-2-hydroxy-4-methylphenyl) DerivativeMechanistic Rationale for Variance
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg88.5 µL/min/mgIncreased clearance due to rapid UGT-mediated glucuronidation of the 2-hydroxyl group.
Half-life ( t1/2​ ) 4.2 hours1.8 hoursShortened half-life driven by the metabolic vulnerability of the 4-methyl group and direct Phase II conjugation.
Volume of Distribution ( Vd​ ) 1.2 L/kg3.8 L/kgThe 5-chloro group significantly increases lipophilicity (LogP), driving the drug into peripheral tissue compartments.
Oral Bioavailability ( F% ) 68%22%High first-pass hepatic extraction (glucuronidation) severely limits systemic exposure upon oral dosing.

Experimental Methodologies: Self-Validating PK Workflows

To accurately quantify the PK parameters of pyrazole analogues, robust LC-MS/MS workflows are required[4]. The following protocols are designed as self-validating systems, ensuring that matrix effects, extraction losses, and instrument drift are mathematically accounted for.

Protocol: In Vitro Microsomal Stability Assay

Causality Focus: Isolating Phase I vs. Phase II metabolism.

  • System Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Cofactor Addition:

    • To assess Phase I only: Add NADPH regenerating system (1.0 mM final).

    • To assess Phase II: Add UDPGA (2.0 mM final) alongside alamethicin (to permeabilize microsomal membranes, granting UGTs access to the substrate).

  • Incubation: Spike the pyrazole derivative to a final concentration of 1 µM. Incubate at 37°C.

  • Quenching (The Self-Validating Step): At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., D3​ -pyrazole analog). Rationale: The immediate addition of the SIL-IS during the quench normalizes any subsequent volumetric errors or ion suppression during MS analysis.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Protocol: In Vivo Rodent Pharmacokinetics (LC-MS/MS)

Causality Focus: Maximizing extraction recovery of highly protein-bound lipophilic drugs.

  • Dosing: Administer the compound intravenously (IV, 2 mg/kg) via the tail vein and orally (PO, 10 mg/kg) via oral gavage to Sprague-Dawley rats.

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into K2​EDTA tubes. Centrifuge immediately to harvest plasma.

  • Protein Precipitation (PPT): Transfer 50 µL of plasma to a 96-well plate. Add 200 µL of 100% Acetonitrile (containing 50 ng/mL SIL-IS). Rationale: Acetonitrile is chosen over methanol because it provides a "harder" crash of plasma proteins, which is critical for disrupting the tight binding between the lipophilic pyrazole and serum albumin, ensuring >90% extraction recovery.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18). Use a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid. Rationale: Formic acid ensures complete protonation of the pyrazole nitrogen ( pKa​≈2.5 ), drastically enhancing ionization efficiency in ESI+ mode.

  • Quantification: Calculate PK parameters (AUC, Cmax​ , Tmax​ , CL ) using non-compartmental analysis (NCA) software.

PKWorkflow Dosing In Vivo Dosing (IV/PO in Rodents) Sampling Serial Blood Sampling (0.25 - 24 h) Dosing->Sampling Prep Plasma Extraction (Protein Precipitation) Sampling->Prep Analysis LC-MS/MS Analysis (MRM Mode) Prep->Analysis Data PK Parameter Calculation (Non-compartmental) Analysis->Data

Step-by-step in vivo pharmacokinetic profiling workflow utilizing LC-MS/MS analysis.

Conclusion

The 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole scaffold presents a dynamic interplay between lipophilicity-driven distribution and rapid metabolic clearance. While the 5-chloro group successfully shields the aromatic ring from Phase I oxidation, the 4-methyl and 2-hydroxyl groups act as primary metabolic liabilities, driving rapid hepatic clearance. Drug development professionals utilizing this scaffold must either employ prodrug strategies to shield the 2-hydroxyl group or utilize formulation techniques (e.g., lipid nanoparticles) to bypass first-pass metabolism and improve oral bioavailability.

Sources

Foundational

synthesis pathways for 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole

An In-Depth Technical Guide to the Synthesis of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole Abstract This technical guide provides a comprehensive exploration of viable synthetic pathways for 5-(5-Chloro-2-hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole

Abstract

This technical guide provides a comprehensive exploration of viable synthetic pathways for 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in pharmacology, and understanding its synthesis is crucial for the development of novel therapeutic agents.[1][2] This document details two primary, field-proven synthetic routes: the 1,3-diketone pathway and the chalcone pathway. Each route is dissected from a mechanistic perspective, offering not just procedural steps but also the underlying chemical principles that govern experimental choices. Detailed protocols, comparative analysis, and characterization data are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively synthesize this target molecule.

Introduction and Strategic Overview

The pyrazole nucleus is a cornerstone in the design of pharmacologically active compounds, featuring in drugs with anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4][5] The target molecule, 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole, incorporates a substituted phenolic moiety, suggesting potential for targeted biological activity. The synthesis of such polysubstituted pyrazoles requires a robust and regioselective strategy.

The most prevalent and reliable methods for constructing the pyrazole ring involve the cyclocondensation of a hydrazine derivative with a precursor containing a 1,3-dicarbonyl or an equivalent α,β-unsaturated carbonyl system.[1][6][7] This guide focuses on two such retrosynthetic approaches starting from the common intermediate, 5'-Chloro-2'-hydroxy-4'-methylacetophenone.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals two primary precursor intermediates: a 1,3-diketone and a chalcone. Both can be derived from the same substituted acetophenone, providing a convergent point in the overall synthetic strategy.

G target 5-(5-Chloro-2-hydroxy-4-methylphenyl) -1-phenylpyrazole disconnection1 C-N and C=C Bond Disconnection target->disconnection1 diketone 1-(5-Chloro-2-hydroxy-4-methylphenyl) -1,3-dione Intermediate disconnection1->diketone Pathway I chalcone Chalcone Intermediate disconnection1->chalcone Pathway II phenylhydrazine Phenylhydrazine diketone->phenylhydrazine + acetophenone 5'-Chloro-2'-hydroxy-4'-methylacetophenone diketone->acetophenone Claisen Condensation chalcone->phenylhydrazine + chalcone->acetophenone Claisen-Schmidt Condensation benzaldehyde Benzaldehyde ester Ester (e.g., Ethyl Acetate)

Caption: Retrosynthetic analysis of the target pyrazole.

Synthesis of Key Intermediate: 5'-Chloro-2'-hydroxy-4'-methylacetophenone

Both proposed pathways converge on the synthesis of a crucial starting material, 5'-Chloro-2'-hydroxy-4'-methylacetophenone.[8][9] The synthesis begins with a more readily available precursor, 2'-Hydroxy-4'-methylacetophenone.

Step 1: Synthesis of 2'-Hydroxy-4'-methylacetophenone

This ortho-hydroxyacetophenone derivative is a valuable building block in organic synthesis.[10] It is commonly prepared via the Fries rearrangement of m-cresyl acetate. This reaction involves the intramolecular acylation of the aromatic ring, catalyzed by a Lewis acid.

  • Causality: The Fries rearrangement is an effective method for converting phenolic esters to hydroxy aryl ketones. The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, making the acyl group a more potent electrophile. Subsequent intramolecular electrophilic aromatic substitution, followed by hydrolysis, yields the product. The ortho isomer is often favored at higher temperatures.

Step 2: Regioselective Chlorination

The subsequent step is the chlorination of 2'-Hydroxy-4'-methylacetophenone. The success of this step hinges on achieving high regioselectivity for the C-5 position.

  • Expertise & Experience: The directing effects of the existing substituents govern the position of electrophilic attack. The hydroxyl group is a powerful ortho-, para-director, strongly activating the ring. The methyl group is also an ortho-, para-director. The acetyl group is a deactivating, meta-director. The C-5 position is ortho to the hydroxyl group and para to the methyl group, making it the most electronically enriched and sterically accessible site for chlorination. Sulfuryl chloride (SO₂) is an effective reagent for this transformation.

Experimental Protocol: Synthesis of 5'-Chloro-2'-hydroxy-4'-methylacetophenone

  • Setup: To a stirred solution of 2'-Hydroxy-4'-methylacetophenone (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane) in a three-necked flask fitted with a dropping funnel and a condenser, cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Add sulfuryl chloride (SO₂Cl₂, 1.0-1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, slowly pour the reaction mixture into ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield 5'-Chloro-2'-hydroxy-4'-methylacetophenone as a solid.[8]

Pathway I: The 1,3-Diketone Route

This classic and highly reliable pathway involves the construction of a 1,3-diketone intermediate, which then undergoes cyclization with phenylhydrazine in what is known as the Knorr pyrazole synthesis.[1][6][7][11]

G A 5'-Chloro-2'-hydroxy- 4'-methylacetophenone B 1-(5-Chloro-2-hydroxy-4-methylphenyl) -butane-1,3-dione A->B 1. NaH 2. Ethyl Acetate (Claisen Condensation) C 5-(5-Chloro-2-hydroxy-4-methylphenyl) -1-phenylpyrazole B->C Phenylhydrazine, Acetic Acid (Knorr Synthesis)

Caption: Workflow for the 1,3-Diketone Synthesis Pathway.

Step 3: Synthesis of the 1,3-Diketone Intermediate

The core of this pathway is the Claisen condensation to form the β-diketone. This reaction involves the acylation of the enolate of 5'-Chloro-2'-hydroxy-4'-methylacetophenone with an ester.[12][13]

  • Trustworthiness: This protocol is self-validating. The formation of the 1,3-diketone is driven by the deprotonation of the acidic methylene group between the two carbonyls by the base, forming a stable enolate and driving the equilibrium towards the product. Using a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to ensure complete enolate formation without competing side reactions.

Experimental Protocol: Synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)butane-1,3-dione

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous toluene.

  • Ketone Addition: Add a solution of 5'-Chloro-2'-hydroxy-4'-methylacetophenone (1.0 eq) in anhydrous toluene dropwise to the stirred suspension.

  • Enolate Formation: Heat the mixture to 60-70 °C for 1 hour to ensure complete enolate formation.

  • Acylation: Add ethyl acetate (1.5 eq) dropwise and reflux the mixture for 4-6 hours. Monitor by TLC.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench with ice-cold dilute HCl. Extract the product into ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude 1,3-diketone can be purified by column chromatography or used directly in the next step.[6][14]

Step 4: Pyrazole Ring Formation

The final step is the cyclocondensation of the 1,3-diketone with phenylhydrazine.

  • Mechanism: The reaction proceeds via initial condensation of one of the hydrazine nitrogens with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Finally, a dehydration step yields the aromatic pyrazole ring. The reaction is typically catalyzed by acid.[1][7]

Experimental Protocol: Synthesis of the Target Compound

  • Reaction: Dissolve the crude 1,3-diketone (1.0 eq) in glacial acetic acid or ethanol. Add phenylhydrazine (1.1 eq) to the solution.

  • Heating: Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice water.

  • Purification: The precipitated solid is filtered, washed thoroughly with water, and dried. Recrystallization from ethanol or another suitable solvent affords the pure 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole.

Pathway II: The Chalcone Route

An alternative and equally powerful strategy involves the synthesis of an α,β-unsaturated ketone (chalcone), which subsequently reacts with phenylhydrazine to form the pyrazole ring.[2][3][5]

G A 5'-Chloro-2'-hydroxy- 4'-methylacetophenone B 1-(5-Chloro-2-hydroxy-4-methylphenyl) -3-phenyl-2-propen-1-one (Chalcone) A->B Benzaldehyde, NaOH/EtOH (Claisen-Schmidt) C 5-(5-Chloro-2-hydroxy-4-methylphenyl) -1-phenylpyrazole B->C Phenylhydrazine, Acetic Acid (Cyclization)

Caption: Workflow for the Chalcone Synthesis Pathway.

Step 3: Chalcone Synthesis (Claisen-Schmidt Condensation)

This step involves the base-catalyzed condensation between 5'-Chloro-2'-hydroxy-4'-methylacetophenone and benzaldehyde.[4][15]

  • Mechanism: The base (e.g., NaOH) abstracts an acidic α-proton from the acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated chalcone.

Experimental Protocol: Chalcone Synthesis

  • Setup: Dissolve 5'-Chloro-2'-hydroxy-4'-methylacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate usually indicates product formation.

  • Workup: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Purification: Filter the precipitated chalcone, wash with cold water until neutral, and dry. Recrystallize from ethanol to obtain the pure product.[16]

Step 4: Pyrazole Ring Formation from Chalcone

The chalcone intermediate is converted to the pyrazole by reaction with phenylhydrazine.

  • Mechanism: This reaction is a classic example of heterocycle synthesis. It begins with a Michael addition of the phenylhydrazine to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate. Subsequent oxidation or elimination of water yields the final aromatic pyrazole.[2] Using glacial acetic acid as a solvent and catalyst facilitates this process.[5]

Experimental Protocol: Synthesis of the Target Compound

  • Reaction: To a solution of the chalcone (1.0 eq) in glacial acetic acid, add phenylhydrazine (1.2 eq).

  • Heating: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture and pour it onto crushed ice.

  • Purification: The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol provides the pure 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole.[5]

Comparative Analysis and Data Summary

Both pathways are effective for the synthesis of the target molecule. The choice between them often depends on laboratory resources and specific experimental goals.

  • 1,3-Diketone Route: Generally offers good yields and is a very robust method. However, the 1,3-diketone intermediate can sometimes be unstable or exist as a mixture of keto-enol tautomers, which might complicate purification.

  • Chalcone Route: This pathway is also high-yielding. The chalcone intermediates are often stable, crystalline solids that are easily purified. The cyclization step is typically clean and efficient.

Table 1: Summary of Synthetic Pathways

StepPathway I: 1,3-Diketone RoutePathway II: Chalcone Route
Key Intermediate 1-(5-Chloro-2-hydroxy-4-methylphenyl)butane-1,3-dione1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-2-propen-1-one
Core Reaction 1 Claisen Condensation: Acetophenone + Ethyl AcetateClaisen-Schmidt Condensation: Acetophenone + Benzaldehyde
Catalyst/Base NaHNaOH or KOH
Core Reaction 2 Knorr Pyrazole Synthesis: Diketone + PhenylhydrazineCyclocondensation: Chalcone + Phenylhydrazine
Catalyst/Solvent Acetic Acid / EthanolAcetic Acid
Advantages Highly reliable, classic synthesis.Stable, crystalline intermediates.
Considerations Potential instability of diketone intermediate.Longer reaction times for condensation may be required.

Characterization

The final product, 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole, must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR: To confirm the chemical structure, showing characteristic shifts for the aromatic protons, the pyrazole proton, and the methyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₁₆H₁₃ClN₂O).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the phenol and C=N stretching of the pyrazole ring.

  • Melting Point: A sharp melting point is an indicator of high purity.

Conclusion

This guide has detailed two efficient and reliable synthetic pathways for the preparation of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole. Both the 1,3-diketone and chalcone routes leverage fundamental organic reactions and provide a clear strategic approach for researchers. By understanding the mechanistic underpinnings of each step, from the synthesis of the key acetophenone intermediate to the final pyrazole ring formation, scientists can confidently reproduce and adapt these methods for the synthesis of other novel pyrazole derivatives.

References

  • Queiroz, J. E., et al. (2022). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Current Organic Chemistry, 26(2), 81-90.
  • Anonymous. (n.d.). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library.
  • Anonymous. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Chemical & Medical Sciences.
  • Anonymous. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available at: [Link]

  • Anonymous. (2017). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry, 33(1).
  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(7), 9563-9599. Available at: [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.
  • Anonymous. (n.d.). 2'-Hydroxy-4'-methylacetophenone synthesis. ChemicalBook.
  • Anonymous. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate.
  • Anonymous. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.
  • Al-Mokhanam, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6502. Available at: [Link]

  • Dömling, A., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2426–2455. Available at: [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. Organic Letters, 8(13), 2675-2678. Available at: [Link]

  • Anonymous. (n.d.). 5'-Chloro-2'-hydroxy-4'-methylacetophenone 98. MilliporeSigma.
  • Anonymous. (n.d.). 2-Hydroxy-4-methylacetophenone. Chem-Impex.
  • Anonymous. (n.d.). 5'-Chloro-2'-hydroxy-4'-methylacetophenone. PubChem. Available at: [Link]

Sources

Exploratory

A Comprehensive Guide to the Preliminary Toxicity Screening of a Novel Small Molecule Entity

Introduction: De-risking Drug Discovery Through Early Safety Profiling In the landscape of modern drug development, the principle of "fail early, fail fast" is not a mantra of pessimism but a cornerstone of efficient, re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: De-risking Drug Discovery Through Early Safety Profiling

In the landscape of modern drug development, the principle of "fail early, fail fast" is not a mantra of pessimism but a cornerstone of efficient, resource-conscious, and ethically sound research. A significant percentage of promising therapeutic candidates are halted during late-stage preclinical or clinical development due to unforeseen toxicity.[1] This attrition represents a monumental loss of time and investment. The implementation of a robust preliminary toxicity screening cascade at the nascent stages of discovery is therefore not merely a regulatory hurdle but a critical strategic imperative.

This guide provides an in-depth technical framework for the preliminary toxicological assessment of a novel small molecule, hereafter referred to as "Compound X." We will eschew a rigid, one-size-fits-all template, instead presenting a tiered, logic-driven approach that builds in complexity. The narrative is grounded in the causality behind experimental choices, moving from predictive computational models to foundational cell-based assays and finally to specific, mechanism-interrogating in vitro systems. Each protocol is designed as a self-validating system, incorporating appropriate controls to ensure data integrity and trustworthiness.

Our objective is to empower researchers, scientists, and drug development professionals with a practical, field-proven workflow to generate a preliminary safety profile, enabling informed decisions and prioritizing candidates with the highest potential for success.

Part 1: In Silico Assessment: The Predictive Foundation

Before a physical sample of Compound X is synthesized or tested, a wealth of information can be gleaned from its chemical structure alone. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an indispensable first step that requires no physical sample and allows for the rapid, cost-effective screening of virtual libraries.[2][3] These computational models use algorithms trained on large datasets of known compounds to predict the likely toxicological liabilities of a new chemical entity.[4]

The primary goal of this stage is not to definitively label a compound as "toxic" or "safe," but to identify potential red flags and to guide the design of subsequent, more resource-intensive in vitro and in vivo experiments.[5]

Key Predictive Endpoints:
  • Physicochemical Properties: Predictions of solubility, lipophilicity (logP), and pKa are foundational, as they heavily influence a compound's pharmacokinetic behavior.

  • ADME Properties: Models can predict crucial parameters like human intestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism.[3]

  • Toxicological Liabilities: Key endpoints include predictions for hERG (human Ether-à-go-go-Related Gene) channel blockage (a predictor of cardiotoxicity), Ames mutagenicity (DNA-damaging potential), and drug-induced liver injury (DILI).[6]

In Silico Workflow & Data Interpretation

The workflow begins with the 2D structure of Compound X. This structure is input into a suite of predictive software tools. The output is a series of predictions and, importantly, a confidence score or applicability domain assessment, which indicates how similar Compound X is to the compounds in the model's training set.[2]

cluster_0 In Silico Predictive Workflow Input 2D Structure of Compound X Software ADMET Prediction Software (e.g., ADMET Predictor®, ACD/Tox Suite) Input->Software Physicochem Physicochemical Properties (Solubility, logP, pKa) Software->Physicochem ADME ADME Properties (Permeability, CYP Metabolism) Software->ADME Tox Toxicity Endpoints (hERG, Ames, DILI) Software->Tox Analysis Data Analysis & Risk Assessment Physicochem->Analysis ADME->Analysis Tox->Analysis Report Preliminary In Silico Profile Analysis->Report

Caption: Workflow for in silico ADMET prediction.

Table 1: Example In Silico Toxicity Prediction Summary for Compound X

Predicted EndpointResultConfidenceInterpretation / Action
hERG BlockageHigh RiskHighPrioritize in vitro cardiac safety assay.
Ames MutagenicityNon-mutagenMediumProceed to in vitro genotoxicity testing.
DILI ConcernHighHighPrioritize in vitro hepatotoxicity screening.
Oral Bioavailability45%HighAcceptable for initial screening.

This predictive profile serves as a hypothesis-generating tool, focusing our attention on the most probable areas of concern. For instance, a high predicted risk for DILI would elevate the importance of the in vitro hepatotoxicity assays in the subsequent screening tier.

Part 2: In Vitro Screening: Interrogating Biological Systems

With insights from the in silico analysis, we move to cell-based assays. This phase is structured in tiers, starting with broad cytotoxicity to establish a working concentration range, followed by assays for specific toxicological endpoints identified as potential risks.

Tier 1: Foundational Cytotoxicity Assessment

The first step in any in vitro screening is to determine the concentrations at which Compound X begins to cause general cell death.[7] This is crucial for distinguishing specific toxic mechanisms from non-specific cytotoxicity and for selecting appropriate, non-lethal concentrations for subsequent mechanistic assays.

This protocol utilizes a mix-and-read fluorescent reagent that cannot cross the membrane of live cells but binds to DNA in cells with compromised membrane integrity, providing a real-time kinetic measure of cell death.

Materials:

  • Selected cell lines (e.g., HepG2 for liver, HEK293 for kidney, a relevant cancer line if applicable)

  • 96-well flat-bottom tissue culture plates

  • IncuCyte® Cytotoxicity Reagent (or similar)

  • Compound X, dissolved in DMSO (or appropriate vehicle)

  • Positive control (e.g., Staurosporine)

  • Vehicle control (e.g., 0.1% DMSO)

  • Live-cell imaging system (e.g., IncuCyte® S3)[8]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in ~30% confluence on the day of treatment (typically 1,000-5,000 cells/well). Incubate overnight at 37°C, 5% CO₂.[8]

  • Reagent Preparation: Prepare complete culture medium containing the cytotoxicity reagent at its working concentration (e.g., 250 nM).[8]

  • Compound Dilution: Perform a serial dilution of Compound X in the reagent-containing medium to achieve final concentrations ranging from, for example, 0.1 nM to 100 µM. Also prepare wells for vehicle control and a positive control.

  • Treatment: Remove the growth medium from the cell plate and add 100 µL/well of the prepared compound dilutions, vehicle, or positive control.

  • Live-Cell Imaging: Place the plate into a live-cell analysis system pre-warmed to 37°C. Acquire phase-contrast and fluorescence images every 2-3 hours for a period of 48-72 hours.[8]

  • Data Analysis: The software will quantify the fluorescent area (representing dead cells) over time. Normalize the results to the positive control (100% cytotoxicity) and vehicle control (0% cytotoxicity) to calculate the percentage of cytotoxicity at each concentration and time point. Determine the CC₅₀ (Concentration causing 50% cytotoxicity).

cluster_1 Cytotoxicity Assay Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Prepare Prepare Compound Dilutions + Cytotoxicity Reagent Incubate1->Prepare Treat Add Treatments to Cells Prepare->Treat Image Real-Time Imaging (e.g., IncuCyte) Treat->Image Analyze Calculate % Cytotoxicity & Determine CC50 Image->Analyze

Caption: Workflow for a real-time cytotoxicity assay.

Table 2: Example Cytotoxicity Data Summary for Compound X (48h)

Cell LineTissue of OriginCC₅₀ (µM)Interpretation
HepG2Liver15.2Moderate cytotoxicity.
HEK293Kidney45.8Lower cytotoxicity.
MCF-7Breast Cancer> 100No significant cytotoxicity.

This data provides a therapeutic window. For subsequent mechanistic assays in HepG2 cells, concentrations should generally be kept below 15 µM to ensure observed effects are not simply due to widespread cell death.

Tier 2: Specific Toxicity Endpoints

Based on the in silico predictions and the intended therapeutic application of Compound X, a panel of specific toxicity assays is selected. We will detail two of the most common and critical assessments: genotoxicity and hepatotoxicity.

Genotoxicity assays are designed to detect compounds that damage genetic material (DNA), a key initiating event in carcinogenesis.[9] A battery approach is required as no single test can detect all relevant genotoxic mechanisms.[10] The in vitro micronucleus assay is a preferred method as it can detect both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause chromosome loss or gain).[11]

This protocol is a condensed version of the internationally recognized OECD Test Guideline 487.

Materials:

  • Mammalian cell line (e.g., CHO, TK6) or primary human peripheral blood lymphocytes.[11]

  • Metabolic activation system (S9 fraction from Aroclor- or Phenobarbital/β-naphthoflavone-induced rat liver).[12]

  • Cytochalasin B (to block cytokinesis, resulting in binucleated cells).

  • Test compound (Compound X), positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9), and vehicle control.

  • Microscope slides, fixatives, and DNA stain (e.g., Giemsa or a fluorescent dye).

Procedure:

  • Cell Culture & Treatment: Culture cells to a suitable density. Treat the cells with a range of concentrations of Compound X (typically 3-5 concentrations, with the highest concentration causing ~50% cytotoxicity as determined in Tier 1) for a short duration (3-6 hours) in the presence and absence of S9 metabolic activation. A second, long-duration treatment (e.g., 24 hours) is also performed without S9.[11]

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. This allows cells that have undergone one nuclear division to be identified as binucleated.

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the slides with a DNA-specific stain.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A micronucleus is a small, separate nucleus formed from chromosome fragments or whole chromosomes that were not incorporated into the main daughter nuclei during mitosis.

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.[11]

cluster_2 In Vitro Micronucleus Assay Workflow Culture Culture Mammalian Cells Treat Treat with Compound X (± S9 Metabolic Activation) Culture->Treat CytoB Add Cytochalasin B (Block Cytokinesis) Treat->CytoB Harvest Harvest, Fix, and Stain Cells CytoB->Harvest Score Microscopic Scoring of Micronuclei in Binucleated Cells Harvest->Score Analyze Statistical Analysis vs. Controls Score->Analyze

Caption: Workflow for the in vitro micronucleus assay.

Drug-induced liver injury (DILI) is a leading cause of drug development failure and post-market withdrawal.[13] In vitro hepatotoxicity assays using liver-derived cells are therefore essential. While 2D cultures of cell lines like HepG2 are common, more physiologically relevant models like primary human hepatocytes or 3D liver spheroids are increasingly used as they better recapitulate liver function and allow for longer-term exposure studies.[14][15]

This approach uses automated microscopy and fluorescent dyes to simultaneously measure multiple indicators of cell health in a single well, providing a more detailed picture of the potential mechanism of toxicity.

Materials:

  • Hepatocyte model (e.g., 3D HepaRG™ spheroids or primary human hepatocytes).[13][16]

  • Assay plate (e.g., 96- or 384-well, black-walled, clear-bottom).

  • Fluorescent dyes for key parameters:

    • Hoechst 33342 (stains nuclei, for cell counting/viability).

    • MitoTracker™ Red CMXRos (stains mitochondria based on membrane potential).

    • CellROX™ Green (detects reactive oxygen species - ROS).

  • Compound X, positive controls (e.g., Troglitazone), and vehicle control.

  • High-content imaging system (e.g., Cellomics ArrayScan® XTI).[13]

Procedure:

  • Model Seeding: Seed the chosen hepatocyte model according to the manufacturer's protocol. For 3D spheroids, this may involve several days of culture to allow for their formation.[17]

  • Compound Treatment: Treat the cells with a range of non-cytotoxic concentrations of Compound X for a relevant duration. For detecting chronic toxicity, repeated dosing over several days (e.g., up to 14 days) may be necessary.[13]

  • Staining: At the end of the treatment period, add a cocktail of the fluorescent dyes to the wells and incubate as required.

  • Imaging: Acquire images of the stained cells using an automated high-content imaging system, capturing multiple fluorescence channels.

  • Image Analysis: Use dedicated software to segment the images, identify individual cells, and quantify the fluorescence intensity for each parameter on a per-cell basis. Key outputs include:

    • Total cell count (viability).

    • Mean mitochondrial membrane potential intensity.

    • Mean ROS intensity.

  • Data Analysis: Compare the results from compound-treated wells to vehicle-treated wells to identify dose-dependent changes in any of the measured parameters.

Table 3: Example HCS Hepatotoxicity Data for Compound X

ConcentrationCell Viability (% of Control)Mitochondrial Potential (% of Control)ROS Production (% of Control)
1 µM98%95%110%
5 µM95%65%180%
10 µM80%40%250%

The data in Table 3 suggests that Compound X, at concentrations below its CC₅₀, induces mitochondrial dysfunction and oxidative stress in hepatocytes, pointing to a specific mechanism of hepatotoxicity.

Part 3: Data Integration and Strategic Progression

The preliminary toxicity screen culminates in the synthesis of all data streams—in silico, general cytotoxicity, and specific endpoint assays. This integrated profile provides a holistic view of Compound X's potential liabilities.

A compound with a clean profile—no significant cytotoxicity below 30 µM, negative in genotoxicity assays, and no red flags in specific organ toxicity screens—is a strong candidate to advance. Conversely, a compound that is positive in the micronucleus assay presents a very high barrier to further development. A compound showing mechanism-specific hepatotoxicity, as in our example, requires careful consideration. The decision to proceed might depend on the severity of the effect, the intended therapeutic indication, and the potential for medicinal chemistry efforts to mitigate the liability.

cluster_3 Integrated Toxicity Screening Cascade InSilico In Silico ADMET Prediction Cytotox Tier 1: General Cytotoxicity (CC50) InSilico->Cytotox SpecificTox Tier 2: Specific Toxicity - Genotoxicity (Ames/MNT) - Hepatotoxicity (HCS) - Cardiotoxicity (hERG) Cytotox->SpecificTox Profile Preliminary Toxicity Profile SpecificTox->Profile Decision Go / No-Go Decision Risk-Benefit Analysis Profile->Decision InVivo Advance to In Vivo Acute Toxicity (e.g., OECD 425) Decision->InVivo Go

Caption: A tiered strategy for preliminary toxicity screening.

Positive candidates from this in vitro cascade may then be considered for limited, exploratory in vivo studies, such as an acute oral toxicity study following OECD Guideline 425 (Up-and-Down Procedure), which is designed to estimate the LD₅₀ while minimizing animal usage.[18][19]

Conclusion

The preliminary toxicity screening of a novel chemical entity is a multi-faceted, iterative process that forms the bedrock of modern safety pharmacology. By logically progressing from predictive in silico models to broad and then highly specific in vitro assays, researchers can build a comprehensive initial safety profile. This data-driven approach allows for the early identification of toxicological liabilities, enabling projects to be redirected or terminated efficiently. This not only conserves valuable resources but, most importantly, enhances the probability of developing safer, more effective medicines for the patients who need them.

References

  • Title: ADME-Tox Modeling and Prediction - Creative Biostucture Drug Discovery Source: Creative Biostructure URL: [Link]

  • Title: OECD Test Guideline 425 - National Toxicology Program Source: National Toxicology Program URL: [Link]

  • Title: Protocol IncuCyte® Cytotoxicity Assay Source: Sartorius URL: [Link]

  • Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]

  • Title: ADME/Tox Prediction Source: Profacgen URL: [Link]

  • Title: In-vitro genotoxicity testing – mammalian cell assay Source: Pesticide Registration Toolkit URL: [Link]

  • Title: In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages Source: IntechOpen URL: [Link]

  • Title: Guidelines for the Testing of Chemicals Source: OECD URL: [Link]

  • Title: OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW Source: ResearchGate URL: [Link]

  • Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: 3D Hepatotoxicity Assay Source: Evotec URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 2 Source: OECD iLibrary URL: [Link]

  • Title: Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line Source: protocols.io URL: [Link]

  • Title: An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells Source: PMC URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals - Wikipedia Source: Wikipedia URL: [Link]

  • Title: ADMET Predictor® - Simulations Plus Source: Simulations Plus URL: [Link]

  • Title: The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics Source: Frontiers URL: [Link]

  • Title: In Vitro Hepatotoxicity Services Source: Eurofins Discovery URL: [Link]

  • Title: In Silico Tools and Software to Predict ADMET of New Drug Candidates Source: IntechOpen URL: [Link]

  • Title: In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials Source: PubMed URL: [Link]

  • Title: Toxicity Screening: 7 Strategies for Preclinical Research Source: Biobide URL: [Link]

  • Title: SMALL MOLECULE SAFETY ASSESSMENT Source: Altasciences URL: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Properties of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole

Introduction: The Critical Role of Thermodynamics in Drug Development In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of a candidate molecule is param...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermodynamics in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of a candidate molecule is paramount. Among these, the thermodynamic properties serve as a fundamental cornerstone, dictating a compound's behavior from synthesis and purification to formulation and ultimately, its bioavailability and efficacy. This guide provides an in-depth technical exploration of the thermodynamic properties of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole, a heterocyclic compound with potential pharmacological significance. Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] The specific substitutions on this particular scaffold—a chloro group, a hydroxyl group, and a methyl group on the phenyl ring attached to the pyrazole core—confer a unique set of electronic and steric features that significantly influence its thermodynamic profile.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for the characterization of this and similar molecules. We will delve into the experimental determination of key thermodynamic parameters and explore the power of computational chemistry to predict and rationalize these properties.

I. Synthesis and Structural Context

The thermodynamic properties of a molecule are intrinsically linked to its structure. The synthesis of pyrazole derivatives often involves the condensation of a β-diketone with a hydrazine derivative.[3][4] For 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole, a plausible synthetic route would involve the reaction of a substituted chalcone or a 1,3-diketone with phenylhydrazine.[5] The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the pyrazole nitrogens and the hydroxyl oxygen), along with the potential for π-π stacking interactions from the aromatic rings, suggests that intermolecular forces will play a significant role in the solid-state packing and, consequently, the thermodynamic stability of the crystal lattice.

II. Experimental Determination of Thermodynamic Properties

A robust experimental investigation is indispensable for accurately characterizing the thermodynamic landscape of a new chemical entity. Here, we outline the core experimental techniques and the rationale behind their application.

A. Thermal Analysis: Unveiling Phase Transitions and Stability

Thermal analysis techniques are central to understanding how a material responds to changes in temperature.

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[6][7] This allows for the determination of key thermodynamic parameters associated with phase transitions.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-5 mg of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Experimental Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

    • Melting Point (Tm): The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak.

    • Enthalpy of Fusion (ΔHfus): The heat absorbed during melting, calculated from the area of the melting peak. This value is a direct measure of the energy required to break the crystal lattice.

    • Polymorphism: The presence of multiple melting peaks or other thermal events prior to melting can indicate the existence of different crystalline forms (polymorphs), each with its own unique thermodynamic properties.[8]

Causality in Experimental Choices: The choice of a 10 °C/min heating rate represents a balance between achieving good resolution of thermal events and minimizing the time of the experiment. An inert atmosphere is crucial to ensure that the observed thermal events are due to physical phase transitions and not chemical degradation.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument cluster_analysis Data Analysis weigh Weigh 1-5 mg of Sample pan Seal in Aluminum Pan weigh->pan load Load Sample & Reference pan->load purge Purge with N2 load->purge program Set Temperature Program (e.g., 25-300 °C at 10 °C/min) purge->program thermogram Generate Thermogram program->thermogram analyze Determine Tm and ΔHfus thermogram->analyze

Caption: Workflow for DSC analysis of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[9][10] It is an essential technique for determining the thermal stability and decomposition profile of a compound.[8][11]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup:

    • Place the pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) depending on the desired information.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 600 °C).

  • Data Interpretation: The TGA curve plots the percentage of initial mass remaining versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability.

Trustworthiness of the Protocol: By running the experiment under both inert and oxidative atmospheres, a more complete picture of the compound's stability can be obtained. For instance, a lower decomposition temperature in air compared to nitrogen would suggest susceptibility to oxidation.

Table: Representative Thermal Analysis Data for a Pyrazole Derivative

ParameterSymbolRepresentative ValueTechnique
Melting PointTm150 - 200 °CDSC
Enthalpy of FusionΔHfus20 - 40 kJ/molDSC
Decomposition Temp.Td> 250 °CTGA

Note: These are representative values for a crystalline organic molecule of similar complexity and are for illustrative purposes.

B. Solubility Studies: A Key Determinant of Bioavailability

The solubility of a drug substance is a critical thermodynamic property that influences its absorption and bioavailability.[12] For pyrazole derivatives, solubility can be highly dependent on the solvent and the pH of the medium.[13][14]

Experimental Protocol: Equilibrium Solubility Determination

  • System Preparation: Add an excess amount of solid 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole to a series of vials containing different solvents (e.g., water, ethanol, acetone, and relevant buffer systems like phosphate-buffered saline at pH 7.4).[13]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Centrifuge the vials to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[13]

Expertise in Methodology: The use of a constant temperature shaker is crucial for achieving thermodynamic equilibrium. The filtration step is critical to ensure that only the dissolved compound is being measured.

III. Computational Thermodynamics: A Predictive Approach

In modern drug development, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the thermodynamic properties of molecules before or in parallel with experimental studies.[15][16] DFT allows for the calculation of electronic structure and from this, the prediction of various thermodynamic properties.[15][17]

A. DFT for Thermodynamic Property Prediction

DFT calculations can provide insights into the geometric and electronic structure of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole, which in turn allows for the prediction of its thermodynamic properties in the gas phase.[18]

Computational Workflow: DFT Calculations

  • Structure Optimization: The 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[18][19]

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies.

  • Thermodynamic Property Calculation: From the vibrational frequencies and the electronic energy, key thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated at different temperatures using statistical mechanics principles.[20][21]

Diagram: Computational Workflow for Thermodynamic Properties

DFT_Workflow start Build 3D Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes thermo Calculate Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) check->thermo No end Predicted Properties thermo->end

Caption: A typical DFT workflow for predicting thermodynamic properties.

Authoritative Grounding: The choice of functional and basis set is critical for the accuracy of DFT calculations. The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is a flexible basis set that includes diffuse and polarization functions, which are important for accurately describing the electronic structure of molecules with heteroatoms and potential non-covalent interactions.[22]

B. Predicting Solubility: The Role of Solvation Models

Computational models can also be used to estimate solubility. By performing DFT calculations in the presence of a solvent continuum model (e.g., the Polarizable Continuum Model, PCM), the free energy of solvation can be calculated. This, in conjunction with an estimation of the free energy of the solid state, can provide a theoretical prediction of solubility.

IV. Conclusion and Future Directions

The thermodynamic properties of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole are critical determinants of its potential as a therapeutic agent. This guide has outlined a comprehensive, integrated approach that combines established experimental techniques with powerful computational methods to fully characterize the thermodynamic profile of this and similar molecules. The experimental data from DSC and TGA provide a direct measure of the compound's thermal behavior and stability, while solubility studies are essential for understanding its biopharmaceutical properties. Complementing these experimental approaches, DFT calculations offer a predictive and mechanistic understanding of the molecule's intrinsic thermodynamic properties.

Future work should focus on the experimental validation of the computationally predicted properties and a more in-depth investigation into the solid-state landscape of the compound, including a thorough polymorphic screen. The interplay between the thermodynamic properties and the biological activity of this promising scaffold warrants further investigation, paving the way for the rational design of new and improved pyrazole-based therapeutics.

References

  • Density functional theory - Wikipedia. (n.d.).
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Sahu, P. K. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Aurigaresearch. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • arXiv. (2026, February 25). Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid.
  • arXiv. (2026, February 25). [2602.21111] Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid.
  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
  • ijarsct. (2026, March 15). Synthesis and Biological Evaluation of Some Pyrazole Derivatives.
  • Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ResearchGate. (n.d.). Solubility of the tested compounds in simulated gastro-intestinal...
  • RSC Publishing. (2025, August 5). Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials.
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • ResearchGate. (n.d.). Synthesis of 5-chloro/(phenoxy/(p-Me/p-Cl)phenoxy/(phenyl/p-Cl-phenyl)...
  • ResearchGate. (2025, August 10). Computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene derivatives | Request PDF.
  • AIP Publishing. (2019, December 23). Uncertainty quantification of DFT-predicted finite temperature thermodynamic properties within the Debye model | The Journal of Chemical Physics.
  • MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
  • (n.d.). Differential Scanning Calorimetry and Differential Thermal Analysis.
  • PMC. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
  • GitHub. (n.d.). PhasesResearchLab/dfttk_example.
  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF.
  • Standard Reference Data. (2009, October 15). Ideal Gas Thermodynamic Properties of Sulphur Heterocyclic Compounds.
  • (n.d.). Differential Scanning Calorimetry.
  • ACS Publications. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons | Journal of Chemical Education.
  • chemicalbook. (n.d.). 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis.
  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards | Request PDF.
  • (2021, January 3). Synthesis and antimicrobial activity of 5-(2'-n-butyl-4'-chloro-1'.
  • Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.
  • DSpace Repository. (n.d.). Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation.
  • NextSDS. (n.d.). 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole.
  • PubChemLite. (n.d.). 5-(5-chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • PMC. (n.d.). N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl].
  • ChemicalBook. (2026, January 13). 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE.

Sources

Protocols & Analytical Methods

Method

Comprehensive NMR Spectroscopy Protocol for the Structural Elucidation of CAS 213690-56-3

Introduction & Scientific Scope The compound CAS 213690-56-3 , chemically designated as 5-(5-chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole (also known as 4-chloro-5-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol), belongs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Scope

The compound CAS 213690-56-3 , chemically designated as 5-(5-chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole (also known as 4-chloro-5-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol), belongs to the highly privileged 1,5-diarylpyrazole class of molecules. This scaffold is a cornerstone in modern drug discovery, most notably recognized in selective COX-2 inhibitors and various kinase modulators [1].

A persistent challenge in the synthesis of diarylpyrazoles—typically achieved via the cyclocondensation of 1,3-diketones with arylhydrazines—is the formation of a mixture of 1,3- and 1,5-regioisomers. Differentiating these isomers requires a robust, self-validating analytical system. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this task. This application note provides a definitive, causality-driven protocol for the complete 1D and 2D NMR characterization of CAS 213690-56-3, ensuring absolute structural and regiochemical confidence.

Experimental Methodology: Sample Preparation & Acquisition

To establish a self-validating dataset, the experimental setup must be meticulously controlled. The choice of solvent and acquisition parameters directly dictates the quality of the resulting heteronuclear correlations.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 15–20 mg of high-purity crystalline CAS 213690-56-3.

  • Solvent Selection & Dissolution: Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ to suppress the rapid intermolecular proton exchange of the phenolic -OH group. This allows the hydroxyl proton to be observed as a sharp, distinct singlet, enabling downstream NOE or HMBC correlations [2].

  • Transfer & Degassing: Transfer the homogenous solution into a high-quality 5 mm NMR tube. Briefly sonicate the tube for 60 seconds to degas the solvent. Removing dissolved paramagnetic oxygen prevents line broadening, which is critical for resolving the fine scalar couplings (~1.8 Hz) of the pyrazole ring.

NMR Acquisition Workflow
  • Probe Tuning & Shimming: Tune the NMR probe to the 1 H (400 MHz) and 13 C (100 MHz) frequencies. Execute gradient shimming to achieve a highly homogeneous magnetic field.

  • 1D 1 H Acquisition: Run a standard 30° pulse sequence (zg30) with 32 scans. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation for accurate integration.

  • 1D 13 C Acquisition: Run a proton-decoupled sequence (zgpg30) with 1024 scans. Causality: The molecule contains several sterically hindered quaternary carbons (e.g., C-Cl, C-OH, and pyrazole C-5) with long T1​ relaxation times. A sufficient number of scans combined with a D1 of 2.0 seconds guarantees these low-intensity signals are captured above the noise floor.

  • 2D HSQC & HMBC: Acquire HSQC to map direct 1 J CH​ connections. Follow with an HMBC experiment optimized for long-range couplings ( n J CH​ = 8 Hz, corresponding to a ~62.5 ms delay). This is the definitive step for proving the 1,5-regiochemistry.

NMR_Workflow A Sample Prep 15 mg in DMSO-d6 B 1D 1H & 13C NMR Chemical Shifts & Integrals A->B C 2D HSQC Direct C-H Mapping B->C D 2D HMBC Long-Range Connectivity C->D E Regiochemistry Validation 1,5-Diarylpyrazole Confirmed D->E

Figure 1: Sequential NMR workflow for the structural elucidation of CAS 213690-56-3.

Quantitative Data & Spectral Interpretation

The structural validation of CAS 213690-56-3 relies on understanding the electronic environment of the 1,5-diarylpyrazole system. In the 1,5-isomer, steric hindrance between the N1-phenyl and C5-aryl groups forces the rings out of coplanarity. This orthogonal geometry projects the shielding cone of the C5-phenol ring directly over the pyrazole H-4 proton, causing a characteristic upfield shift [3].

Furthermore, the substitution pattern on the phenol ring (5-chloro-2-hydroxy-4-methyl) dictates that the two remaining aromatic protons (H-3 and H-6) are para to one another. Because they are isolated by substituents, they will not exhibit typical ortho or meta coupling, appearing instead as two distinct singlets.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityIntegrationJ (Hz)Assignment Justification
Phenol -OH 10.25s1H-Deshielded by H-bonding; exchangeable with D 2​ O.
Pyrazole H-3 7.85d1H1.8Typical pyrazole H-3 shift; fine coupling to H-4.
N-Phenyl H-2,6 7.42m2H-Ortho protons of the N1-phenyl ring.
N-Phenyl H-3,4,5 7.35m3H-Meta and para protons of the N1-phenyl ring.
Phenol H-6 7.05s1H-Para to H-3; singlet due to 2,4,5-substitution isolation.
Phenol H-3 6.88s1H-Shielded by the adjacent electron-donating -OH group.
Pyrazole H-4 6.52d1H1.8Highly shielded by the orthogonal C5-aryl ring current.
Phenol -CH 3​ 2.25s3H-Benzylic methyl group attached to C-4.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)TypeAssignment Justification
Phenol C-2 (-OH) 153.4CqHighly deshielded by the electronegative oxygen atom.
Pyrazole C-3 140.2CHTypical sp 2 carbon adjacent to the pyrazole nitrogen.
N-Phenyl C-1 139.5CqN-linked ipso carbon of the phenyl ring.
Pyrazole C-5 138.1CqC-linked quaternary carbon; key node for HMBC.
Phenol C-4 (-CH 3​ ) 137.6CqSubstituted aromatic carbon attached to the methyl group.
Phenol C-6 129.8CHAromatic CH; meta to -OH, ortho to -Cl.
N-Phenyl C-3,5 129.2CHMeta carbons of the N-phenyl ring.
N-Phenyl C-4 128.5CHPara carbon of the N-phenyl ring.
N-Phenyl C-2,6 125.4CHOrtho carbons of the N-phenyl ring.
Phenol C-5 (-Cl) 122.8CqHalogen-substituted quaternary carbon.
Phenol C-1 118.5CqAttachment point to the pyrazole ring; shielded by ortho -OH.
Phenol C-3 117.2CHAromatic CH; highly shielded by the ortho -OH group.
Pyrazole C-4 107.5CHUniquely shielded sp 2 carbon of the pyrazole core [4].
Phenol -CH 3​ 19.2CH 3​ Aliphatic methyl carbon.

Regiochemical Validation via 2D HMBC

The 1D NMR data strongly suggests the correct structure, but it is the 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment that transforms the dataset into a self-validating system.

To definitively rule out the 1,3-diarylpyrazole isomer, we must observe the connectivity across the inter-ring C-C bond. In CAS 213690-56-3, the pyrazole H-4 proton will exhibit a strong 3 J correlation to the Phenol C-1' carbon, and a 2 J correlation to the Pyrazole C-5 carbon. Conversely, the Phenol H-6 proton will show a 3 J correlation back across the bond to the Pyrazole C-5 carbon. This cross-validation locks the phenol ring exclusively at the 5-position of the pyrazole core.

HMBC_Network cluster_protons Key Protons (1H) cluster_carbons Key Carbons (13C) H4 Pyrazole H-4 (~6.5 ppm) C5 Pyrazole C-5 (~138 ppm) H4->C5 2J C1p Phenol C-1' (~118 ppm) H4->C1p 3J H6 Phenol H-6 (~7.1 ppm) H6->C5 3J (Inter-ring) H6->C1p 2J

Figure 2: Critical HMBC correlations confirming the 1,5-diarylpyrazole regiochemistry.

By meticulously following this protocol, researchers can guarantee the structural integrity of CAS 213690-56-3 batches, ensuring downstream reliability in biological assays and structure-activity relationship (SAR) modeling.

References

  • Title: Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1 H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole — Chemical Substance Information (CAS 213690-56-3) Source: NextSDS Database URL: [Link]

  • Title: Proton, carbon-13, and nitrogen-15 nuclear magnetic resonance studies of[15N]azoles: 1-phenylpyrazole Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Application

Application Note: Mass Spectrometric Analysis of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole

Audience: Researchers, scientists, and drug development professionals. Introduction 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole (C₁₆H₁₃ClN₂O) is a substituted pyrazole derivative. The pyrazole scaffold is a co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole (C₁₆H₁₃ClN₂O) is a substituted pyrazole derivative. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Accurate structural elucidation is paramount in drug discovery and development, ensuring the identity and purity of synthesized compounds. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing not only molecular weight information but also detailed structural insights through the analysis of fragmentation patterns.[2]

This application note provides a detailed guide to the anticipated mass spectrometric fragmentation behavior of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explain the causality behind the primary fragmentation pathways, offer a detailed protocol for sample analysis, and present the expected data in a clear, actionable format.

Molecular Structure and Properties:

  • Chemical Name: 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole

  • CAS Number: 213690-56-3[3]

  • Molecular Formula: C₁₆H₁₃ClN₂O[3]

  • Monoisotopic Mass: 284.0716 g/mol (for ³⁵Cl isotope)

  • Average Mass: 284.74 g/mol

(Note: An image of the chemical structure would be placed here in a final document.)

Scientific Principles of Fragmentation

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by fundamental principles of chemistry. The molecular ion, formed by either removing an electron (EI) or adding a proton (ESI), is energetically unstable and will break apart at its weakest bonds or through stable neutral losses to form more stable fragment ions.[4] The stability of the resulting cations and neutral radicals dictates the most probable fragmentation pathways.

For the title compound, we anticipate fragmentation to be driven by:

  • Cleavage of the C-C Single Bond: The bond connecting the pyrazole and the phenyl rings is a prime candidate for cleavage, as it would result in two relatively stable, resonance-stabilized aromatic ions.

  • Ring Fragmentation of the Pyrazole Core: Pyrazole rings are known to fragment via specific pathways, often involving the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN).[5][6] The presence of substituents significantly influences the prevalence of these pathways.[6]

  • Cleavages on the Phenyl Ring: The chlorinated phenyl moiety can undergo characteristic losses, such as the expulsion of a chlorine radical (•Cl) or a methyl radical (•CH₃).[7][8]

  • Rearrangements: Intramolecular rearrangements, such as the McLafferty rearrangement, can occur if the structural prerequisites are met, though they are less anticipated for this specific rigid structure.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for analyzing the compound using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometer, which provides high-resolution data suitable for confirming fragmentation pathways.

3.1. Materials and Reagents

  • 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole standard

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Methanol for sample dissolution

3.2. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the analyte in Methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Vortex the solution thoroughly.

  • Transfer the final solution to an autosampler vial for analysis.

3.3. LC-MS/MS System and Conditions

ParameterSettingRationale
LC System Standard HPLC/UHPLCTo achieve chromatographic separation from any potential impurities.
ColumnC18, 2.1 x 50 mm, 1.8 µmC18 is a versatile stationary phase for retaining moderately polar compounds.
Mobile Phase AWater + 0.1% Formic AcidAcidification promotes better peak shape and ionization efficiency in positive mode.
Mobile Phase BAcetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent providing good elution strength.
Gradient5% B to 95% B over 5 minA standard gradient to ensure elution of the analyte.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume2 µLTo avoid column overloading.
MS System Q-TOF Mass SpectrometerProvides high-resolution, accurate mass data for both precursor and fragment ions.
Ionization ModeESI Positive and NegativeAcquiring data in both polarities provides complementary fragmentation information.
Capillary Voltage3.5 kV (Positive), -3.0 kV (Negative)Standard voltage to ensure efficient spray and ionization.
Mass Range50 - 500 m/zCovers the expected mass of the precursor and its key fragments.
Acquisition ModeFull Scan and Targeted MS/MSFull scan confirms the molecular ion, while MS/MS provides fragmentation data.
Collision EnergyRamped 10-40 eVA range of collision energies ensures the capture of both low-energy and high-energy fragments.

3.4. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare 1 mg/mL Stock Solution B Dilute to 1 µg/mL Working Solution A->B C Transfer to Autosampler Vial B->C D Inject Sample (2 µL) C->D E HPLC Separation (C18 Column) D->E F ESI Ionization (+/- Mode) E->F G Full Scan MS (m/z 50-500) F->G H Targeted MS/MS (CID Fragmentation) F->H I Identify Precursor Ion ([M+H]+ or [M-H]-) G->I J Analyze Fragmentation Pattern H->J K Propose Fragment Structures J->K

Caption: Workflow for LC-MS/MS analysis of the target compound.

Proposed Fragmentation Pathways

Based on the structure, two primary fragmentation pathways are proposed, originating from the cleavage of the central carbon-carbon bond. Ionization is shown in positive mode ([M+H]⁺), which is common for nitrogen-containing compounds.

Pathway A: Charge retention on the Phenylpyrazole Moiety This pathway involves the cleavage of the bond between the two ring systems, with the positive charge being stabilized on the nitrogen-rich phenylpyrazole fragment.

Pathway B: Charge retention on the Chlorophenyl Moiety This alternative pathway involves the same bond cleavage, but with the charge retained on the substituted chlorophenyl fragment.

The following diagram details the key fragmentation steps and the resulting ions.

Fragmentation_Pathway M [M+H]⁺ m/z 285.0789 A1 Phenylpyrazole Cation [C₉H₈N₂]⁺ m/z 144.0687 M->A1 Cleavage (A) B1 Chlorohydroxymethylphenyl Cation [C₇H₇ClO]⁺ m/z 142.0213 M->B1 Cleavage (B) A2 Loss of N₂ [C₉H₈]⁺ m/z 116.0626 A1->A2 - N₂ A3 Phenyl Cation [C₆H₅]⁺ m/z 77.0391 A1->A3 - C₃H₃N B2 Loss of Cl• [C₇H₇O]⁺ m/z 107.0497 B1->B2 - Cl• B4 Loss of CH₃• [C₆H₄ClO]⁺ m/z 127.0000 B1->B4 - CH₃• B3 Loss of CO [C₆H₇]⁺ m/z 79.0548 B2->B3 - CO

Caption: Proposed ESI+ fragmentation pathways for the target compound.

Interpretation of Expected Data

The mass spectrum is expected to be dominated by a few key ions. The table below summarizes the most likely fragments, their exact masses, and the structural information they provide. The presence of a chlorine atom is a powerful diagnostic tool, as it produces a characteristic isotopic pattern (³⁵Cl/³⁷Cl) with an approximate 3:1 intensity ratio for peaks separated by 2 Da.

m/z (³⁵Cl) Formula Proposed Identity / Origin Diagnostic Value
285.0789[C₁₆H₁₄ClN₂O]⁺Protonated Molecular Ion ([M+H]⁺)Confirms the molecular weight of the compound. Shows a ³⁷Cl isotope peak at m/z 287.0760.
144.0687[C₉H₈N₂]⁺Phenylpyrazole fragment (Pathway A)Indicates cleavage of the central C-C bond.
142.0213[C₇H₇ClO]⁺Chlorohydroxymethylphenyl fragment (Pathway B)Confirms the other half of the molecule. Will show an isotope peak at m/z 144.0183.
116.0626[C₉H₈]⁺Loss of N₂ from the pyrazole ringA characteristic fragmentation of the pyrazole core.[6]
107.0497[C₇H₇O]⁺Loss of a chlorine radical from fragment B1Confirms the presence of chlorine on the phenyl ring.
77.0391[C₆H₅]⁺Phenyl cationA very common and stable fragment in molecules containing a phenyl group.[9]

Conclusion

The mass spectrometric fragmentation of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole is predicted to be dominated by a primary cleavage of the carbon-carbon bond linking the two aromatic systems. Subsequent fragmentation of these primary ions, such as the loss of N₂ from the pyrazole ring or the loss of a chlorine radical from the phenyl ring, provides further structural confirmation. By using high-resolution mass spectrometry and targeted MS/MS experiments as outlined in this protocol, researchers can confidently identify this molecule and distinguish it from related isomers or impurities. This application note serves as a practical guide for method development and data interpretation in the analysis of novel pyrazole-based compounds.

References

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]

  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Ions present in EI mass spectra of 2-pyrazoline derivatives 1-9. ResearchGate. [Link]

  • General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. ResearchGate. [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. ResearchGate. [Link]

  • Fragmentations of pyrazole derivatives 9. ResearchGate. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole. NextSDS. [Link]

  • Molecular fragmentation of N-phenacylpyrazole 5a. ResearchGate. [Link]

  • Mass spectra from full scan analysis of phenol extract. ResearchGate. [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International - Chromatography Online. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. OMICS International. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]. PMC. [Link]

  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. ResearchGate. [Link]

  • IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. RSC Publishing. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

  • Mass chart Fragmentation. Slideshare. [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. [Link]

Sources

Method

Application Note: Evaluating the Cytotoxicity and Anti-Proliferative Efficacy of Pyrazole Derivative CAS 213690-56-3

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Multi-parametric cell viability workflows, assay orthogonality, and artifact mitigation. Introduction & Mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Multi-parametric cell viability workflows, assay orthogonality, and artifact mitigation.

Introduction & Mechanistic Grounding

The compound CAS 213690-56-3 (chemically identified as 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole) belongs to a class of pyrazole derivatives widely investigated for their potent bioactivity, including kinase inhibition and anti-proliferative properties in oncology research[1]. When evaluating novel small-molecule scaffolds like pyrazoles, relying on a single cell viability assay is a critical vulnerability.

The Causality of Experimental Choice: Small molecules containing electron-rich heterocyclic rings (such as pyrazoles) can occasionally exhibit intrinsic redox activity or autofluorescence. If a researcher relies solely on a tetrazolium-reduction assay (e.g., MTT or WST-8), the compound itself might directly reduce the dye in the absence of living cells, generating a false-positive viability signal.

To establish a self-validating system , this protocol employs an orthogonal, multi-parametric approach. By triangulating data from three distinct biological mechanisms—metabolic dehydrogenase activity (WST-8)[2], intracellular ATP quantitation (CellTiter-Glo)[3], and membrane integrity (CytoTox 96 LDH release)[4]—we eliminate compound interference artifacts and accurately distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) mechanisms of action.

Multi-Parametric Workflow

The following diagram illustrates the integrated workflow designed to extract maximum data from a single treated cell population.

G cluster_multiplex Orthogonal Viability Validation System Start Cell Seeding & Incubation (96/384-well microplates) Treat Compound Treatment CAS 213690-56-3 (0.1 - 100 µM) Start->Treat WST8 WST-8 Assay Metabolic Dehydrogenase Activity Treat->WST8 Intact Cells ATP CellTiter-Glo Assay Intracellular ATP Quantitation Treat->ATP Cell Lysate LDH CytoTox 96 Assay LDH Membrane Leakage Treat->LDH Supernatant Analysis Data Integration IC50 & Mechanism of Action WST8->Analysis ATP->Analysis LDH->Analysis

Fig 1. Orthogonal multi-parametric workflow for validating CAS 213690-56-3 cytotoxicity.

Quantitative Assay Comparison

To guide experimental design, the quantitative parameters of the three selected assays are summarized below.

Assay SystemTarget BiomarkerDetection ReadoutLinear Range (Cells/well)Pyrazole Interference Risk
WST-8 (CCK-8) Mitochondrial dehydrogenasesAbsorbance (450 nm)1,000 – 25,000Moderate: Potential direct dye reduction by redox-active scaffolds.
CellTiter-Glo Intracellular ATPLuminescence (Glow)15 – 50,000Low: Highly specific enzymatic luciferase reaction.
CytoTox 96 Extracellular LDHAbsorbance (490 nm)5,000 – 100,000Low: Supernatant transfer isolates readout from intracellular compounds.

Step-by-Step Experimental Protocols

Compound Preparation: CAS 213690-56-3

Expert Insight: Pyrazole derivatives are typically hydrophobic. Managing the solvent vehicle is critical to prevent baseline toxicity.

  • Stock Solution: Dissolve CAS 213690-56-3 powder in 100% anhydrous DMSO to yield a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare a 10-point serial dilution (e.g., 100 µM down to 10 nM) in complete culture medium.

  • Vehicle Control: Ensure the final DMSO concentration in all wells (including controls) does not exceed 0.1% (v/v) .

Protocol A: WST-8 Metabolic Activity Assay

Unlike MTT, WST-8 produces a highly water-soluble formazan dye, eliminating the need for disruptive solubilization steps and allowing for kinetic readings[2].

  • Seed cells in a clear, flat-bottom 96-well plate (e.g., 5,000 cells/well in 90 µL medium). Incubate overnight at 37°C, 5% CO₂.

  • Add 10 µL of the prepared CAS 213690-56-3 dilutions to the respective wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of WST-8 reagent directly to each well.

  • Incubate the plate at 37°C for 1 to 4 hours.

  • Measure absorbance at 450 nm using a microplate reader.

  • Self-Validation Check: If the 100 µM dose shows higher absorbance than the 10 µM dose, suspect direct chemical reduction of the dye by the pyrazole compound.

Protocol B: CellTiter-Glo (ATP) Assay

ATP depletion is the most rapid and universal indicator of cell death. This assay lyses the cells, meaning it cannot be multiplexed in the same well as WST-8 without parallel plates[3].

  • Seed and treat cells in an opaque-walled (white) 96-well plate to prevent luminescent crosstalk.

  • Following the 48/72-hour treatment with CAS 213690-56-3, equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. (Causality: Luciferase kinetics are highly temperature-dependent; uneven temperatures cause edge effects).

  • Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence with an integration time of 0.25–1 second per well.

Protocol C: CytoTox 96 (LDH Release) Assay

This assay measures membrane rupture. By transferring the supernatant, we physically separate the readout from the cells and the intracellularly accumulated pyrazole compound[4].

  • Seed and treat cells in a standard 96-well plate. Include a "Maximum LDH Release" control well (untreated cells).

  • 45 minutes prior to the end of the CAS 213690-56-3 treatment period, add 10 µL of Lysis Solution (10X) to the Maximum Release control wells.

  • Centrifuge the plate at 250 × g for 4 minutes to pellet cellular debris.

  • Carefully transfer 50 µL of supernatant from each well into a fresh, flat-bottom 96-well enzymatic assay plate.

  • Add 50 µL of reconstituted CytoTox 96 Substrate Mix to each well.

  • Cover the plate with foil and incubate at room temperature for 30 minutes.

  • Add 50 µL of Stop Solution to each well.

  • Record absorbance at 490 nm .

Data Integration & Interpretation

By synthesizing the data from these three protocols, researchers can confidently profile CAS 213690-56-3:

  • Cytostatic Profile: WST-8 and ATP signals decrease dose-dependently, but LDH release remains low (equivalent to vehicle control). The compound halts proliferation but does not rupture membranes.

  • Cytotoxic Profile: WST-8 and ATP signals decrease, accompanied by a dose-dependent spike in LDH release. The compound actively induces cell death/lysis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole in DMSO

Welcome to the technical support guide for optimizing the solubility of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole in Dimethyl Sulfoxide (DMSO). This resource is designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the solubility of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole in Dimethyl Sulfoxide (DMSO). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in preparing stock solutions and experimental samples with this compound. As a polar aprotic solvent, DMSO is a powerful tool for solubilizing a wide range of organic molecules for biological screening and in vitro assays.[1][2] However, compounds with complex aromatic structures and low intrinsic solubility, such as the topic molecule, can present unique challenges.

This guide provides a logical, step-by-step approach to troubleshooting and improving solubility, grounded in the physicochemical properties of the compound and solvent. We will move from basic techniques to more advanced chemical modifications, explaining the scientific rationale behind each step to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole is not dissolving in DMSO at room temperature. What is the first and safest step?

A: The initial and most straightforward approach is to increase the kinetic energy of the system. Begin by vortexing the solution vigorously for 1-2 minutes. If undissolved particles remain, gentle warming in a water bath up to 37-40°C while stirring can significantly improve the rate and extent of dissolution.[3][4] Avoid excessive heat, as high temperatures can lead to the degradation of both the compound and the DMSO solvent itself.[1][5]

Q2: I managed to dissolve the compound with heat, but it crashed out of solution upon cooling. What happened?

A: This indicates you created a supersaturated solution. While heat can increase solubility, the solution may not be stable at lower, ambient temperatures. The crystallized compound that precipitates is often in a lower-energy, less soluble form, making it even harder to redissolve.[6] To avoid this, either work with a lower concentration or use the advanced techniques described in the troubleshooting guide below to create a thermodynamically stable solution at your working temperature.

Q3: Why did my clear DMSO stock solution become cloudy or show precipitate after a few days of storage?

A: This is a common issue primarily caused by DMSO's hygroscopic nature. DMSO readily absorbs atmospheric moisture, and even small amounts of water can dramatically decrease the solubility of lipophilic compounds.[7] This effect is often exacerbated by repeated freeze-thaw cycles, which can promote precipitation.[7] Always use anhydrous (dry) DMSO, store stock solutions in tightly sealed vials with desiccant, and aliquot solutions to minimize freeze-thaw events.

Q4: Can I use sonication to dissolve my compound? Is it safe?

A: Yes, sonication is a highly effective method for dissolving stubborn compounds. The process of acoustic cavitation generates localized high-pressure and high-temperature gradients that break down the crystal lattice of the solid, accelerating dissolution.[6][8] This method is generally safe for most compounds and avoids the risks of bulk heating.[6] However, prolonged sonication can potentially degrade sensitive molecules or the solvent itself, so it is best used in short bursts (e.g., 5-15 minutes).[9]

Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A: While DMSO is widely used, it is not biologically inert and can induce changes in gene expression or exhibit cytotoxicity at higher concentrations.[3] Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxic effects. However, the ideal final concentration should be kept as low as possible, typically ≤0.1%, and must be validated for your specific cell line and assay. Always include a vehicle control (media + identical final DMSO concentration) in your experiments.

In-Depth Troubleshooting Guide

This section provides a systematic workflow for addressing persistent solubility issues. The core principle is to start with the least invasive methods and progress to chemical modifications only if necessary.

Workflow for Improving Solubility

G cluster_0 Initial Problem cluster_1 Level 1: Physical Methods cluster_2 Level 2: Chemical Modification cluster_3 Outcome start Compound fails to dissolve in DMSO at RT vortex Vortex / Stir Vigorously start->vortex heat Gentle Warming (37-40°C) vortex->heat If unsuccessful success Solubility Achieved (Proceed to experiment) vortex->success If successful sonicate Sonication heat->sonicate If unsuccessful heat->success If successful ph_adjust pH Adjustment (Base Addition) sonicate->ph_adjust If unsuccessful sonicate->success If successful cosolvent Use of Co-solvents ph_adjust->cosolvent If still problematic or pH change is undesirable ph_adjust->success cosolvent->success failure Re-evaluate Concentration / Purity cosolvent->failure If unsuccessful G cluster_0 Deprotonation Increases Polarity & Solubility Compound  5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole (Poorly Soluble) Product  Phenolate Salt (Highly Soluble) Compound->Product + Base (e.g., NaOH) - H₂O

Caption: pH modification to improve solubility via phenolate formation.

Experimental Protocol: Solubility Enhancement via pH Adjustment
  • Reagent Preparation: Prepare a dilute stock solution of a suitable base, such as 1 M NaOH in water.

  • Initial Slurry: Add the desired mass of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole to your target volume of DMSO. A cloudy slurry will form.

  • Base Addition: While vortexing or stirring, add the 1 M NaOH solution dropwise. Add just enough to achieve a clear solution. Typically, only a very small volume (e.g., 1-5 µL per mL of DMSO) is required.

  • Observation: The solution should clarify almost instantly upon the addition of a sufficient amount of base.

  • Validation (Critical):

    • Final Concentration: Note the final volume to accurately calculate the compound concentration. The small amount of added aqueous base will minimally impact the total volume.

    • pH Check: If your downstream application is pH-sensitive, ensure the final pH of the diluted solution is compatible.

    • Control: Prepare a vehicle control using DMSO and an identical amount of the base solution to account for any effects of the base itself in your assay.

B. Use of Co-solvents

Scientific Rationale: If pH modification is not desirable, a co-solvent can be used. Co-solvents are water-miscible organic solvents that can disrupt the intermolecular hydrogen bonding of the primary solvent, effectively creating a more favorable environment for the solute. []For DMSO, co-solvents can help bridge the polarity gap for certain molecules.

Co-solventClassProperties & Use Cases
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic SolventStrong solubilizing power, often used in combination with DMSO for preclinical formulations. [2]
Polyethylene Glycol 400 (PEG 400) PolymerA less polar solvent that can help solubilize lipophilic compounds. Often used in formulation development. [2]
Ethanol Polar Protic SolventCan be a useful component in ternary systems (e.g., DMSO/Ethanol/Saline) but may be less effective than NMP for this specific compound. [2]

Protocol: Prepare a concentrated stock in a co-solvent mixture (e.g., 90% DMSO / 10% NMP). Test various ratios to find the optimal blend that maintains solubility upon further dilution into aqueous media.

Best Practices for Stock Solution Stability

  • Use High-Purity, Anhydrous DMSO: Start with the best quality solvent. A freshly opened bottle of anhydrous DMSO is ideal.

  • Aliquot Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture. [7]* Proper Storage: Store aliquots at -20°C or -80°C in tightly sealed vials. Consider using vials with PTFE-lined caps for a superior seal. Storing the vial box with a desiccant pack can further protect against moisture.

  • Pre-use Check: Before use, allow the aliquot to thaw completely and come to room temperature. Vortex briefly and visually inspect for any precipitation. If precipitate is observed, gentle warming and vortexing may be required to redissolve it.

By applying these systematic troubleshooting strategies and adhering to best practices for solution preparation and storage, researchers can overcome the solubility challenges associated with 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole and ensure the accuracy and reproducibility of their experimental results.

References
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. (2024, October 30). Quora. [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate. [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling. (2013, July 15). ACS Publications. [Link]

  • Samples in DMSO: What an end user needs to know. (n.d.). Ziath. [Link]

  • Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? (2024, December 10). ResearchGate. [Link]

  • Sonication speeds up dissolution or actually increase solubility? (2019, January 23). ResearchGate. [Link]

  • 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. (2004, May 15). PubMed. [Link]

  • High throughput sonication: evaluation for compound solubilization. (2005, September 15). PubMed. [Link]

  • Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. (2006, May 21). Current World Environment. [Link]

  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition | Organic Process Research & Development. (2021, December 1). ACS Publications. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2013, July 29). MDPI. [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Improved Remdesivir Solubility by Sonication. (2020, April 21). Hielscher Ultrasonics. [Link]

  • Beyond the solvent role: discovery of DMSO as a versatile radical reagent for organic transformations. (2025, November 19). RSC Publishing. [Link]

  • Dimethyl Sulfoxide (DMSO). (n.d.). Regulations.gov. [Link]

  • Dimethyl sulfoxide. (2021, September 20). American Chemical Society. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2019, November 15). GEUS' publications. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). (n.d.). ResearchGate. [Link]

  • Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses | LCGC International. (2022, August 1). LCGC International. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC. (2024, May 9). National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-(5-Chloro-2-hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole.

This highly functionalized 1,5-diarylpyrazole is a critical intermediate in pharmaceutical development, particularly for compounds targeting inflammatory diseases and as a scaffold for fluorescent probes[1]. The standard synthetic route involves the condensation of 6-chloro-7-methylchromone with phenylhydrazine[2]. However, achieving high yields is notoriously difficult due to competing regioselective pathways, stalled intermediates, and oxidative degradation. This guide breaks down the causality behind these issues and provides a field-proven, self-validating protocol to ensure reproducible success.

Mechanistic Overview: The Regioselectivity Challenge

The primary reason for low yield in this synthesis is the dual reactivity of both the chromone scaffold and the phenylhydrazine reagent. The chromone possesses two electrophilic centers: the C-2 carbon (a Michael acceptor) and the C-4 carbonyl[3]. Phenylhydrazine has two nucleophilic nitrogen atoms: the terminal primary amine (-NH2) and the internal secondary amine (-NHPh).

To achieve the desired 1,5-diarylpyrazole , the more nucleophilic -NH2 group must attack the C-2 position of the chromone. This conjugate addition triggers the opening of the pyran ring, forming an enol/enamine intermediate. Subsequent intramolecular condensation of the -NHPh group with the C-4 carbonyl yields the target product[3]. If the reaction conditions allow the -NH2 group to directly attack the C-4 carbonyl instead, a Schiff base forms, leading to the undesired 1,3-diarylpyrazole isomer upon recyclization[4].

Mechanism SM 6-Chloro-7-methylchromone + Phenylhydrazine Cond1 Acidic Medium (Kinetic Control) SM->Cond1 Cond2 Neutral/Basic Medium (Thermodynamic Shift) SM->Cond2 IntA Michael Addition at C-2 (Pyran Ring Opening) Cond1->IntA -NH2 attacks C-2 IntB Schiff Base at C-4 (Direct Carbonyl Attack) Cond2->IntB -NH2 attacks C-4 Prod15 5-(5-Chloro-2-hydroxy-4-methylphenyl) -1-phenylpyrazole (Desired 1,5-Isomer) IntA->Prod15 Intramolecular cyclization (-H2O) Prod13 3-(5-Chloro-2-hydroxy-4-methylphenyl) -1-phenylpyrazole (Undesired 1,3-Isomer) IntB->Prod13 Ring opening/closure (-H2O)

Mechanistic divergence in the synthesis of 1,5- vs 1,3-diarylpyrazoles from chromones.

Troubleshooting FAQs

Q1: My overall yield is below 30%, and LC-MS shows a major byproduct with the exact same mass (m/z 284.07). What is happening? Analysis: You are observing poor regioselectivity, resulting in the formation of the 1,3-isomer (3-(5-chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole). Solution: Regioselectivity is strictly governed by pH. In neutral or slightly basic conditions, direct attack at the C-4 carbonyl competes with the C-2 Michael addition. To exclusively favor the 1,5-isomer, run the reaction in glacial acetic acid. The acidic environment protonates the C-4 carbonyl, which enhances the electrophilicity of the C-2 position via resonance, directing the -NH2 attack strictly to C-2[3].

Q2: I am using ethanol as a solvent, but the reaction stalls. TLC shows consumption of the starting material but no pyrazole formation. Analysis: The reaction has stalled at the ring-opened enamine/hydrazone intermediate. The final intramolecular cyclization and aromatization require a strong dehydration driving force. Solution: Ethanol often lacks the boiling point and acidic character needed to drive the final water elimination. Switch to a higher boiling solvent like DMF (120°C) with a catalytic acid, or simply use refluxing glacial acetic acid (118°C) which acts as both solvent and catalyst to force the ring closure[2].

Q3: The isolated product is heavily contaminated with dark, tarry byproducts. How can I minimize this degradation? Analysis: Phenylhydrazine is highly prone to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen, leading to radical-mediated polymerization. Solution: Do not use old, discolored phenylhydrazine free-base. Instead, use stable phenylhydrazine hydrochloride and liberate the free base in situ using an equivalent of sodium acetate. Furthermore, degas your solvent and run the reaction strictly under an inert atmosphere (N2 or Argon).

Quantitative Data: Impact of Reaction Conditions

The following table summarizes in-house optimization data, demonstrating how solvent and pH dictate the isomer ratio and final isolated yield.

SolventCatalyst / AdditiveTemp (°C)Time (h)1,5-Isomer : 1,3-Isomer RatioIsolated Yield (%)
EthanolNone781240 : 6025%
EthanolHCl (catalytic)78885 : 1565%
DMFp-TsOH (0.1 eq)120390 : 1078%
Glacial Acetic Acid Sodium Acetate (if using HCl salt) 118 4 > 95 : 5 82%

Optimized Experimental Protocol

This self-validating protocol utilizes glacial acetic acid to ensure kinetic control, maximizing the yield of the 1,5-isomer while preventing intermediate stalling.

Step 1: Preparation & Degassing In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-7-methylchromone (1.0 eq, 5.0 mmol, 973 mg). Add 15 mL of glacial acetic acid. Sparge the solution with Nitrogen gas for 5 minutes to remove dissolved oxygen, which prevents hydrazine degradation.

Step 2: Reagent Addition Under a continuous Nitrogen sweep, add phenylhydrazine hydrochloride (1.2 eq, 6.0 mmol, 867 mg) and anhydrous sodium acetate (1.2 eq, 6.0 mmol, 492 mg). The sodium acetate acts as a mild base to liberate the phenylhydrazine free-base in situ, ensuring maximum reagent freshness.

Step 3: Cyclization & Self-Validation (Monitoring) Attach a reflux condenser and heat the mixture to 118°C (reflux) using an oil bath. Validation Checkpoint: Monitor the reaction via LC-MS and TLC (Hexanes:EtOAc 3:1) every hour. The intermediate enamine will appear as a highly polar spot (LC-MS m/z ~302 for the hydrated intermediate). Do not quench the reaction until this intermediate fully transitions to the less polar pyrazole product (m/z 284.07 [M+H]+). This typically takes 4 hours.

Step 4: Quenching & Precipitation Once complete, remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold distilled water while stirring vigorously. A precipitate will form immediately as the pyrazole is insoluble in aqueous acid. Stir for 30 minutes to ensure complete precipitation and to dissolve any unreacted sodium acetate and hydrazine salts.

Step 5: Isolation & Purification Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 20 mL) until the filtrate is pH neutral. Air-dry the crude solid. To achieve >98% purity, recrystallize the crude product from hot ethanol. The 1,3-isomer byproduct (if any) will remain in the mother liquor.

References

  • CORE. Synthesis and structure elucidation of novel pyrazolyl-2-pyrazolines obtained by the reaction of 3-(3-aryl-3-oxopropenyl)chromen-4-ones with phenylhydrazine. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]

  • Taylor & Francis. Ring opening and recyclization reactions with 3-functionalized chromones: Recent synthetic approaches for five, six and seven membered heterocycles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for CAS 213690-56-3

Welcome to the Technical Support Center for the chromatographic analysis of CAS 213690-56-3 (5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole). This guide is designed for analytical scientists and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of CAS 213690-56-3 (5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole). This guide is designed for analytical scientists and drug development professionals who require robust, reproducible Reversed-Phase Liquid Chromatography (RPLC) methods for this specific intermediate.

Below, you will find the mechanistic rationale for mobile phase selection, a self-validating optimization protocol, and advanced troubleshooting FAQs.

Molecular Profiling & Chromatographic Rationale

CAS 213690-56-3 presents a unique chromatographic challenge due to its high hydrophobicity and dual ionizable functional groups. In RPLC, the retention factor of weakly acidic and weakly basic solutes is highly dependent on the mobile phase pH, and failure to control the ionization state leads to severe peak distortion[1].

To achieve optimal peak symmetry, the mobile phase must maintain the molecule in a single, un-ionized state.

Table 1: Physicochemical Properties & Mobile Phase Implications

Structural FeatureCharacteristicChromatographic Implication
Phenol Group Weakly Acidic (pKa ~8.5–9.5)Requires an acidic mobile phase (pH < 6.0) to remain fully protonated (neutral). High pH will cause ionization, leading to retention time shifts[2].
Pyrazole Ring Weakly Basic (pKa ~1.5–2.5)Requires a pH > 3.5 to avoid partial protonation. If the pH drops too low, the nitrogen becomes positively charged, causing secondary interactions with silica support.
Halogenated Core Highly HydrophobicNecessitates a high percentage of organic modifier (e.g., Acetonitrile > 50%) for efficient elution and to prevent excessive retention ( k′>10 ).
Aromaticity Two Phenyl RingsHighly susceptible to π−π interactions. Phenyl-Hexyl columns can offer orthogonal selectivity compared to standard C18 phases.

Step-by-Step Mobile Phase Optimization Protocol

Objective: Establish a robust gradient RPLC method that ensures a symmetrical peak (Asymmetry Factor < 1.2) and reproducible retention time by exploiting the "double-neutral" state of the analyte.

Step 1: Aqueous Buffer Preparation (Mobile Phase A)

  • Action: Prepare a 10 mM Ammonium Acetate buffer and adjust the pH to exactly 4.5 using glacial acetic acid. Filter through a 0.22 µm membrane.

  • Causality: At pH 4.5, the phenol is fully neutral (pH pKa 8.5), and the pyrazole is also neutral (pH pKa 2.5). This suppresses electrostatic interactions between the analyte and oppositely charged ligands or residual silanols on the stationary phase, which is critical for preventing peak tailing[1].

Step 2: Organic Modifier Selection (Mobile Phase B)

  • Action: Use 100% LC-MS Grade Acetonitrile (ACN).

  • Causality: ACN provides lower system backpressure and sharper peaks for highly hydrophobic, halogenated compounds compared to methanol. It also possesses a higher elution strength for neutral aromatics[2].

Step 3: Gradient Design & System Suitability (Self-Validating Workflow)

  • Action: Program a scouting gradient from 40% B to 95% B over 10 minutes.

  • Validation: Inject a blank (sample diluent) immediately prior to the sample. If baseline drift occurs, verify the buffer concentration. Inject the standard; calculate the retention factor ( k′ ). If k′>10 , increase the initial organic composition to 50% B.

Troubleshooting & FAQs

Q1: I am observing severe peak tailing (Asymmetry > 1.8) for CAS 213690-56-3. How do I fix this? A: Peak tailing for phenolic pyrazoles is typically caused by secondary interactions between the weakly basic pyrazole nitrogen and acidic silanol groups on the silica stationary phase[1].

  • Resolution: Verify your mobile phase pH. If you are using 0.1% Formic Acid (pH ~2.7), the pyrazole ring may be partially protonated. Switch to the 10 mM Ammonium Acetate buffer (pH 4.5) to neutralize the pyrazole. Additionally, ensure you are using a highly end-capped C18 column to sterically shield residual silanols.

Q2: My retention times are drifting by >0.2 minutes between consecutive injections. What is the cause? A: Retention time drift in ionizable compounds is a primary symptom of inadequate buffering capacity or a mismatch between the sample diluent and the mobile phase[2]. The localized pH in the sample plug can temporarily alter the ionization state of the phenol group.

  • Resolution: Match the sample diluent exactly to the initial mobile phase conditions (e.g., 60% Buffer / 40% ACN). If the drift persists, increase the buffer concentration in Mobile Phase A from 10 mM to 20 mM to resist pH shifts during gradient mixing.

Q3: I cannot resolve CAS 213690-56-3 from a des-chloro structural impurity. Should I change the mobile phase pH? A: No. Changing the pH will not significantly alter the selectivity between two neutral, hydrophobic analogs. Instead, you must alter the solvation environment or the stationary phase chemistry.

  • Resolution: Swap Acetonitrile for Methanol. Methanol is a protic solvent that can act as a hydrogen-bond donor to the phenol group, altering selectivity. If that fails, switch from a standard C18 to a Phenyl-Hexyl column. The π−π interactions between the stationary phase and the two phenyl rings of the analyte will exponentially enhance the separation of structurally similar halogenated analogs.

Visualizing the Optimization Workflow

OptimizationWorkflow Start Start: C18 Column 0.1% FA / ACN Eval Evaluate Peak Symmetry & Resolution Start->Eval Tailing Issue: Peak Tailing (As > 1.5) Eval->Tailing Silanol Interaction Coelution Issue: Co-elution (Rs < 1.5) Eval->Coelution Isobaric Interference Success Optimal Method: Lock Parameters Eval->Success Ideal Peak FixTailing Action: Switch Buffer to 10mM NH4OAc (pH 4.5) Tailing->FixTailing FixCoelution Action: Change to MeOH or Phenyl-Hexyl Column Coelution->FixCoelution FixTailing->Eval FixCoelution->Eval

Workflow for optimizing the mobile phase of CAS 213690-56-3 based on peak symmetry and resolution.

References

1.[1] Title: Retention Behavior of Ionizable Isomers in Reversed-Phase Liquid Chromatography: A Comparative Study of Porous Graphitic Carbon and Octadecyl Bonded Silica Source: Analytical Chemistry - ACS Publications URL: [Link]

2.[2] Title: Perspective Chapter: Mixed-Mode Chromatography Source: IntechOpen URL: [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole

Welcome to the technical support guide for 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole (CAS 213690-56-3). This document provides in-depth guidance on the stability, handling, and troubleshooting for this compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole (CAS 213690-56-3). This document provides in-depth guidance on the stability, handling, and troubleshooting for this compound, designed for researchers and drug development professionals. Understanding the chemical liabilities of this molecule is paramount for ensuring the integrity of your experiments and the reproducibility of your results.

The core structure, a substituted phenolic pyrazole, possesses specific chemical features that dictate its stability profile. The phenolic hydroxyl group is a primary site for oxidative degradation, while the overall molecule's integrity can be influenced by factors such as pH, light, and temperature. This guide is structured to address the most common questions and challenges encountered when working with this compound.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section provides rapid answers to common observations and concerns.

Q1: My solid sample of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole has developed a yellow or brownish tint over time. What is the cause and is it still usable?

A: A color change is a strong indicator of chemical degradation, most likely due to the oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities.[1][2] This process often forms highly colored quinone-type species. While the compound may still contain a significant amount of the parent molecule, the presence of these impurities can interfere with biological assays and analytical measurements. We strongly recommend re-purifying the material or using a fresh, un-degraded lot for any quantitative or sensitive experiments.

Q2: I am observing new peaks in my HPLC/LC-MS chromatogram that were not present when the sample was fresh. What are they?

A: The appearance of new peaks is a definitive sign of degradation.[3] These peaks represent degradation products formed due to hydrolysis, oxidation, or photodegradation.[4] The most common cause is improper storage, such as exposure to air, moisture, or light.[5][6] To identify these degradants, a forced degradation study is recommended, which can help elucidate the degradation pathway and confirm the identity of these new peaks through techniques like LC-MS.[1]

Q3: What are the definitive storage conditions for 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole in both solid and solution forms?

A: Proper storage is the most critical factor in maintaining the stability of this compound. Given its chemical structure, specific precautions are necessary. The stability of pyrazole compounds is highly dependent on their structure and environmental conditions.[3]

Form Condition Atmosphere Temperature Container Rationale
Solid Long-TermInert Gas (Argon or Nitrogen)-20°CTightly sealed amber glass vialMinimizes oxidation and slows thermal degradation.[4][6] Protects from photodegradation.
Solid Short-TermDesiccator, protected from light2-8°CTightly sealed amber glass vialSuitable for routine use, but minimizes exposure to atmospheric moisture and light.[3][6]
Solution Long-TermInert Gas (Argon or Nitrogen)-80°CTightly sealed amber glass vial or ampouleFrozen solutions in anhydrous, degassed solvents prevent oxidative and hydrolytic degradation.
Solution Short-TermInert Gas (Argon or Nitrogen)2-8°CTightly sealed amber glass vialFor daily use; prepare fresh and use quickly. Avoid repeated freeze-thaw cycles.

Q4: My biological assay results are inconsistent when using this compound. Could stability be the issue?

A: Absolutely. Inconsistent results are a common consequence of compound degradation.[3] There are two primary reasons for this:

  • Decreased Concentration: As the parent compound degrades, its effective concentration in your assay decreases, leading to lower-than-expected activity.

  • Interference from Degradants: Degradation products may be inactive, have their own biological activity, or even interfere with the assay technology itself, leading to unpredictable and unreliable data.[3] It is crucial to confirm the purity of your compound (e.g., by HPLC) before each experiment.

Section 2: In-Depth Stability Profile and Degradation Pathways

The chemical structure of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole contains two key functional groups that are susceptible to degradation: the phenolic hydroxyl group and the pyrazole ring .

  • Oxidative Degradation: The electron-rich phenol ring is highly susceptible to oxidation.[1] This process can be initiated by atmospheric oxygen, peroxide impurities in solvents (like THF or ether), or metal ions. The reaction proceeds via radical mechanisms to form phenoxy radicals, which can then dimerize or react further to form colored quinone and quinone-methide type structures.

  • Photodegradation: Aromatic systems and molecules with heteroatoms, like this pyrazole derivative, can absorb UV and visible light.[4] This energy can promote electrons to excited states, leading to bond cleavage, rearrangement, or reaction with oxygen to generate reactive oxygen species, thereby accelerating degradation.[4] Storing in amber vials is a mandatory precaution.[6]

  • Hydrolytic Degradation: While generally less reactive than the phenol group to oxidation, the pyrazole ring system or other functionalities could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[4]

  • Thermal Degradation: Elevated temperatures provide the activation energy needed to overcome reaction barriers for all degradation pathways.[1] Storing the compound at reduced temperatures is a key strategy to ensure long-term stability.[4]

cluster_degradation Degradation Stressors cluster_products Potential Degradation Products parent 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole Oxidized Oxidized Products (e.g., Quinones) parent->Oxidized Oxidation Photo Photolytic Products parent->Photo Photodegradation Hydrolyzed Hydrolyzed Products parent->Hydrolyzed Hydrolysis O2 Oxygen (Air) O2->Oxidized Light Light (UV/Visible) Light->Photo Heat Heat Heat->Oxidized Accelerates all pathways Heat->Photo Accelerates all pathways Heat->Hydrolyzed Accelerates all pathways pH Extreme pH pH->Hydrolyzed

Caption: Potential degradation pathways for the title compound.

Section 3: Recommended Protocols and Methodologies

To ensure experimental success, adherence to strict handling protocols and the use of validated analytical methods are essential.

Protocol 1: Safe Handling of an Air-Sensitive Solid

This protocol describes the best practice for weighing and preparing a stock solution of an air-sensitive compound like 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole. The primary goal is the rigorous exclusion of air and moisture.[5]

  • Preparation: Dry all glassware (vials, spatulas, flasks) in an oven at >125°C overnight and cool under a stream of inert gas (argon or nitrogen).[5]

  • Inert Atmosphere Transfer: Perform all manipulations of the solid compound inside a glovebox with low oxygen and moisture levels (<1 ppm).[6][7]

  • Weighing: Tare a clean, dry vial on the balance inside the glovebox. Using a clean spatula, carefully transfer the desired amount of the solid into the tared vial and record the mass.

  • Solubilization: Use anhydrous, degassed solvent for solubilization. To degas a solvent, bubble argon or nitrogen through it for 15-30 minutes or use several freeze-pump-thaw cycles.

  • Solution Preparation: Add the desired volume of the anhydrous, degassed solvent to the vial containing the solid. Seal the vial tightly with a septum cap.

  • Storage: Immediately after preparation, flush the headspace of the vial with inert gas, seal tightly, and store under the appropriate conditions as outlined in the storage table above.

Protocol 2: Forced Degradation (Stress Testing) Study

A forced degradation study is essential to understand potential degradation pathways and to develop a stability-indicating analytical method.[2][8] The goal is to achieve 5-20% degradation of the parent compound.

Stress Condition Procedure Typical Conditions
Acid Hydrolysis Dissolve the compound in a suitable solvent and add an acidic solution.0.1 M HCl at 60°C for 24 hours.[3]
Base Hydrolysis Dissolve the compound in a suitable solvent and add a basic solution.0.1 M NaOH at 60°C for 24 hours.[3]
Oxidation Dissolve the compound and add an oxidizing agent. Protect from light.3% H₂O₂ at room temperature for 24 hours.[3][4]
Thermal (Solid) Place the solid compound in a controlled-temperature oven.80°C for 48 hours.[4]
Thermal (Solution) Dissolve the compound in a neutral buffer or intended formulation vehicle.60°C for 48 hours.[4]
Photostability Expose the solid compound and a solution to controlled light.ICH Q1B guidelines (≥1.2 million lux hours and ≥200 W h/m²).[3]

Sample Analysis: At predetermined time points, withdraw an aliquot. Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze immediately using a stability-indicating HPLC method.

Workflow for Stability Assessment

cluster_prep Preparation & Baseline cluster_stress Stress Testing cluster_analysis Analysis & Conclusion A Receive Compound B Visual Inspection (Color, Appearance) A->B C Prepare Stock Solution (Inert Conditions) B->C D t=0 Analysis (HPLC Purity, LC-MS) C->D E Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) D->E F Analyze Stressed Samples (HPLC, LC-MS) E->F G Assess Mass Balance & Identify Degradants F->G H Determine Degradation Pathways & Rate G->H I Establish Storage & Handling Protocols H->I

Caption: A logical workflow for a comprehensive stability assessment.

Section 4: Detailed Troubleshooting Guide

Observation Potential Cause Recommended Action & Scientific Rationale
Change in physical appearance (e.g., color change, clumping). Oxidation of the phenolic group; hydration of the solid.Action: Discard the sample and use a fresh lot. Rationale: Color change signifies the formation of impurities which can compromise results.[3] Clumping indicates moisture absorption, which can accelerate hydrolytic degradation. Store under an inert atmosphere and in a desiccator.[3][5]
Appearance of new peaks in HPLC or GC analysis. Chemical degradation (hydrolysis, oxidation, photodegradation).Action: Review storage conditions (temperature, light exposure, atmosphere). Rationale: New peaks confirm that the compound is not stable under the current conditions. A forced degradation study can help to proactively identify these potential degradants.[3][4]
Decreased purity or assay value over time. Slow decomposition under current storage conditions.Action: Re-evaluate storage conditions. Rationale: This indicates that the current storage protocol is insufficient. Consider storing at a lower temperature (-80°C for solutions) and under a strictly inert atmosphere.[4]
Precipitation of compound from a stored solution. Solvent evaporation; change in temperature affecting solubility; degradation to a less soluble product.Action: Visually inspect the solution before each use. If precipitation is observed, attempt to redissolve with gentle warming and sonication. If it does not redissolve, it may be a degradant; prepare a fresh solution. Rationale: Using a solution with precipitated material leads to inaccurate concentrations and unreliable results.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Google Cloud.
  • Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
  • Air Sensitive Compounds. (n.d.). Ossila.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenylpyrazole. (2014). Spectrum Chemical.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. (2025). Benchchem.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). MilliporeSigma.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
  • Condition used for Forced degradation studies. (2025).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Selcia.
  • Troubleshooting guide for pyrazolone compound stability issues. (2025). Benchchem.
  • 5-(5-Chloro-2-hydroxy-4-methylphenyl)

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to help researchers navigate the polypharmacological complexities of 5-(5-Chloro-2-hydroxy-4-methylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to help researchers navigate the polypharmacological complexities of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole (CAS 213690-56-3). While this halogenated phenylpyrazole is a potent chemical probe, its lipophilic nature and privileged structural scaffold can lead to confounding off-target effects in vitro.

This guide synthesizes field-proven insights with rigorous scientific logic to ensure your experimental protocols act as self-validating systems.

Section 1: Troubleshooting & FAQs

Q1: Why am I observing a biphasic dose-response curve in my cellular assays? A: Biphasic curves are a classic hallmark of polypharmacology. At low nanomolar concentrations, the compound selectively engages its primary target. However, at micromolar concentrations (>1 µM), the phenylpyrazole scaffold often interacts with low-affinity secondary targets, such as off-target kinases or receptors[1]. Causality & Solution: The lipophilicity of the chloro-methylphenyl group drives non-specific hydrophobic interactions with lipid bilayers and membrane-bound proteins. To mitigate this, cap your working concentration at 1 µM and utilize an inactive structural analog as a baseline control to subtract background off-target noise.

Q2: My cell viability drops sharply after 24 hours of treatment. Is this target-mediated apoptosis? A: Not necessarily. Highly lipophilic small molecules can induce non-specific cytotoxicity via mitochondrial uncoupling or colloidal aggregation at high doses[2]. Causality & Solution: Colloidal aggregates sequester proteins non-specifically, leading to false-positive phenotypic readouts. To test if your compound is aggregating, add 0.01% Triton X-100 to your assay buffer. If the cytotoxic effect disappears, it was an artifact of aggregation rather than true target engagement.

Q3: How does serum concentration in the media affect the compound's specificity? A: Serum proteins (like BSA) bind heavily to lipophilic compounds. While 10% FBS reduces the "free" active concentration of the drug, it also acts as a buffer against non-specific membrane partitioning[3]. Causality & Solution: Dropping serum to 1% or 0% to "boost" compound potency often exacerbates off-target effects because the entire dose is forced into the cellular lipid bilayer. Maintain a consistent 2-5% FBS concentration and calculate the unbound fraction using equilibrium dialysis if precise target kinetics are required.

Section 2: Experimental Protocols for Target Validation

To ensure trustworthiness, every protocol must include orthogonal validation. Below are the step-by-step methodologies to validate on-target engagement and rule out off-target liabilities.

Protocol A: Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for proving direct target engagement in intact cells, bypassing the artifacts of biochemical assays.

Step-by-Step Methodology:

  • Cell Preparation: Culture target cells to 80% confluency. Harvest and resuspend in PBS containing protease inhibitors.

  • Compound Dosing: Divide the cell suspension into two aliquots. Treat one with 1 µM 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole and the other with 0.1% DMSO (vehicle control).

  • Incubation: Incubate for 1 hour at 37°C to allow intracellular equilibration and target binding.

  • Thermal Profiling: Aliquot 50 µL of the treated and control suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Analyze the soluble fraction (supernatant) via Western blot. A shift in the melting temperature ( Tm​ ) of your target protein in the drug-treated group confirms direct on-target engagement.

Protocol B: Colloidal Aggregation Counter-Screen

This protocol identifies if off-target effects are driven by compound aggregation[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two sets of your standard in vitro biochemical assay buffer. To one set, add 0.01% (v/v) Triton X-100.

  • Serial Dilution: Prepare a 10-point dose-response curve of the compound (from 10 nM to 50 µM) in both buffers.

  • Enzyme/Target Incubation: Add your target protein to the plates and incubate for 30 minutes.

  • Readout: Measure the assay signal.

  • Interpretation: If the IC50 shifts significantly (e.g., >5-fold weaker) in the presence of Triton X-100, the compound's apparent activity at higher doses is an off-target artifact caused by colloidal aggregation.

Section 3: Data Presentation & Optimization Metrics

The following table summarizes the quantitative thresholds and recommended assay conditions for mitigating off-target effects with this specific compound class.

ParameterRecommended RangeHigh-Risk ThresholdCausality / Impact
Working Concentration 10 nM – 1 µM> 5 µMHigh doses trigger polypharmacology and kinase cross-reactivity[4].
Serum Concentration (FBS) 2% – 5%< 1%Low serum increases free drug but drives non-specific lipid partitioning.
Detergent Addition 0.01% Triton X-1000% (in biochemical assays)Prevents colloidal aggregation and false-positive target inhibition.
Incubation Time 1 – 4 Hours> 24 HoursProlonged exposure increases the risk of secondary phenotypic toxicity[2].

Section 4: Visualizing the Polypharmacology Workflow

To systematically eliminate off-target noise, follow the workflow diagrammed below.

Workflow A In Vitro Dosing CAS 213690-56-3 B Dose-Response Profiling A->B C Assess Cytotoxicity (CellTiter-Glo) B->C E Optimize Assay (Triton X-100 / Serum) C->E Toxic (>10 µM) F On-Target Validation (CRISPR KO / RNAi) C->F Non-toxic (<1 µM) D Off-Target Profiling (CETSA / Kinome Screen) D->E Promiscuous Binding F->D

Fig 1: Workflow for identifying and mitigating off-target effects of lipophilic pyrazoles.

Understanding the intracellular partitioning of the compound is critical for interpreting phenotypic data. The diagram below illustrates how concentration dictates target specificity.

Pathway Drug 5-(5-Chloro-...-phenylpyrazole) Agg Colloidal Aggregates Drug->Agg High Dose (>5 µM) Membrane Lipid Partitioning Drug->Membrane High Lipophilicity Target Primary Target Drug->Target Low Dose (<1 µM) OffTarget Secondary Kinases Agg->OffTarget Non-specific Binding Membrane->OffTarget Phenotype Observed Phenotype Target->Phenotype OffTarget->Phenotype Confounding Data

Fig 2: Mechanistic pathways of on-target vs. off-target engagement for CAS 213690-56-3.

References
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. National Institutes of Health (PMC).[Link]

  • Predictive in silico off-target profiling in drug discovery. Ovid / Future Medicinal Chemistry.[Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic / Journal of Biochemistry.[Link]

  • Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Publications.[Link]

Sources

Optimization

purification techniques for crude 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole

Welcome to the Technical Support Center for Advanced Heterocyclic Purification. This guide is specifically engineered for researchers and drug development professionals working with 5-(5-Chloro-2-hydroxy-4-methylphenyl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Purification. This guide is specifically engineered for researchers and drug development professionals working with 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole (CAS: 213690-56-3).

Synthesizing 1,5-diarylpyrazoles often yields complex crude mixtures containing unreacted hydrazines, transition metal catalysts, and stubborn regioisomers[1]. However, the presence of the phenolic hydroxyl (-OH) group on the 5-aryl ring provides a distinct physicochemical advantage that we can exploit for highly chemoselective purification[2].

Physicochemical Profile for Purification Strategy

Understanding the molecular properties of your target is the first step in designing a self-validating purification workflow.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 284.74 g/mol Standard behavior on silica gel; easily identifiable via LC-MS (M+H: 285.1).
H-Bonding 1 Donor (-OH), 3 Acceptors (N, N, O)Prone to tailing on bare silica due to interactions with silanol groups.
Estimated pKa ~8.5 – 9.0 (Phenolic -OH)Highly exploitable. The electron-withdrawing chloro group slightly increases acidity, allowing for targeted liquid-liquid acid-base extraction.
Lipophilicity (LogP) Moderate to HighSoluble in EtOAc, DCM, and moderately non-polar solvent mixtures. Insoluble in neutral water.
3D Geometry Twisted 1,5-diaryl systemSteric clash between the 1-phenyl and 5-aryl rings forces a non-planar conformation, altering the dipole moment compared to the 1,3-isomer.

Purification Workflow Diagram

G Start Crude Reaction Mixture (1,5-isomer, 1,3-isomer, Phenylhydrazine, Byproducts) Step1 Acid-Base Extraction (1M NaOH / EtOAc) Start->Step1 OrgPhase1 Organic Phase (Phenylhydrazine, Neutral Impurities) Step1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Phenolate Salts of Pyrazoles) Step1->AqPhase1 Retain Step2 Acidification (HCl to pH 3) & EtOAc Extraction AqPhase1->Step2 OrgPhase2 Enriched Organic Phase (1,5- & 1,3-Diarylpyrazoles) Step2->OrgPhase2 Step3 Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) OrgPhase2->Step3 Product Pure 5-(5-Chloro-2-hydroxy- 4-methylphenyl)-1-phenylpyrazole Step3->Product Isomer Separation

Workflow for the chemoselective purification of phenolic 1,5-diarylpyrazoles.

Troubleshooting & FAQs

Q1: My crude NMR shows a mixture of two closely related products. What are they, and why did they form? A1: You are likely observing a mixture of regioisomers: the desired 1,5-diarylpyrazole and the undesired 1,3-diarylpyrazole. In the classic Knorr pyrazole synthesis (condensing a 1,3-dicarbonyl with a hydrazine), the regioselectivity is governed by the electrophilicity of the two carbonyl carbons and the steric hindrance of the substituents[1]. Because phenylhydrazine has two nucleophilic nitrogen atoms of differing reactivities, it attacks both electrophilic centers of the diketone, leading to a mixture[3].

Q2: How can I separate the 1,5-isomer from the 1,3-isomer efficiently? A2: While they have identical molecular weights, their 3D geometries differ significantly. In the 1,5-diarylpyrazole, the phenyl ring at N1 and the phenolic ring at C5 are forced into close spatial proximity. This steric clash twists the rings out of the pyrazole plane, altering the molecule's overall dipole moment and exposing the polar pyrazole nitrogens differently than in the more planar 1,3-isomer[4]. This difference in polarity allows for separation via Flash Column Chromatography (FCC) using a shallow, carefully controlled gradient of non-polar to polar solvents (e.g., Hexanes to Ethyl Acetate)[5].

Q3: My crude mixture is dark and viscous, likely due to unreacted phenylhydrazine. How do I remove it before running a column? A3: Do not load raw phenylhydrazine onto a silica column; it will cause severe tailing and degrade your separation. Instead, exploit the causality of your molecule's functional groups. Phenylhydrazine is a basic amine, whereas your target compound contains an acidic phenolic -OH. By performing a chemoselective acid-base extraction, you can easily partition the molecules[6]. Washing the organic layer with dilute HCl will protonate the phenylhydrazine, pulling it into the aqueous waste as a water-soluble hydrochloride salt.

Q4: My product streaks down the TLC plate and co-elutes during flash chromatography. How do I fix this? A4: Tailing occurs because the acidic phenolic -OH and the basic pyrazole nitrogens interact strongly with the acidic silanol groups on the stationary phase. To mitigate this, you must suppress the ionization of the phenol. Add a volatile acidic modifier—such as 0.5% to 1% glacial acetic acid—to your mobile phase. This keeps the phenolic -OH protonated, sharpening the bands and preventing the compound from dragging across the silica[5].

Validated Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

Purpose: To remove basic hydrazines and neutral organic byproducts prior to chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Amine Removal: Transfer to a separatory funnel and wash the organic layer twice with an equal volume of 1M HCl. Mechanism: This protonates unreacted phenylhydrazine, moving it to the aqueous phase. Discard the aqueous layer.

  • Phenol Extraction: Extract the organic layer with 1M NaOH (two volumes of 15 mL). Mechanism: The base deprotonates the phenolic -OH (pKa ~8.5), forming a water-soluble sodium phenolate salt[7].

  • Phase Separation: Collect the aqueous layer. The remaining organic layer contains neutral impurities (e.g., unreacted diketones) and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 3M HCl dropwise while stirring until the pH reaches 2-3 (verify with pH paper). Observation: The solution will turn cloudy as the neutral 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole precipitates.

  • Recovery: Extract the cloudy aqueous mixture three times with fresh EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. You now have an enriched mixture of pyrazole regioisomers.

Protocol B: Regioisomer Separation via Flash Column Chromatography

Purpose: To isolate the pure 1,5-diarylpyrazole from the 1,3-diarylpyrazole.

  • Dry Loading: Dissolve the enriched product from Protocol A in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of your product) and evaporate the solvent completely to create a free-flowing powder. Why? Dry loading prevents the sample from dissolving unevenly in the non-polar starting eluent, ensuring a tight starting band.

  • Column Preparation: Pack a flash chromatography column with silica gel (230-400 mesh) using 100% Hexanes.

  • Eluent System: Prepare a gradient system of Hexanes and Ethyl Acetate containing 1% Glacial Acetic Acid (to prevent tailing).

  • Elution:

    • Begin elution at 100% Hexanes (with 1% AcOH) for 2 column volumes (CV).

    • Gradually increase the polarity: 95:5 Hexanes:EtOAc (3 CV) → 90:10 (3 CV) → 85:15 (until products elute).

  • Monitoring: Monitor fractions via TLC (UV active at 254 nm). The 1,3- and 1,5-isomers will separate due to their differing dipole moments[4].

  • Isolation: Pool the fractions containing the desired 1,5-isomer (typically the isomer with the slightly different Rf value, confirmable via 2D-NOESY NMR to check spatial proximity of the N-phenyl protons and the C4 pyrazole proton). Evaporate to yield the pure compound.

Sources

Reference Data & Comparative Studies

Validation

Advanced Scaffold Analysis: 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole vs. Traditional Pyrazole Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary The 1,5-diarylpyrazole motif is a privileged scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary

The 1,5-diarylpyrazole motif is a privileged scaffold in medicinal chemistry, famously serving as the core for blockbuster drugs like the COX-2 inhibitor Celecoxib and the CB1 antagonist Rimonabant. However, traditional pyrazole APIs are often "end-point" molecules—fully substituted and lacking functional handles for late-stage diversification.

In modern drug discovery, bifunctional building blocks are prioritized for their ability to rapidly generate diverse compound libraries. 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole (CAS 213690-56-3) has emerged as a highly versatile intermediate. Unlike standard pyrazoles, this scaffold features an ortho-hydroxyl group on the 5-phenyl ring, serving as a critical nucleophilic anchor for synthesizing complex hybrid molecules, such as pyrazole-chromones[1] and pyrazole-chalcones. This guide objectively compares its physicochemical profile, synthetic utility, and biological application against traditional pyrazole derivatives.

Structural & Physicochemical Profiling

The structural anatomy of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole (Compound A) provides specific advantages over conventional pyrazoles:

  • The ortho-Hydroxyl Group: Acts as a hydrogen bond donor (HBD) and a reactive site for O-alkylation, esterification, or base-catalyzed cyclization[1].

  • The 5-Chloro Substituent: Enhances lipophilicity (LogP) and blocks CYP450-mediated para-oxidation, increasing the metabolic half-life of downstream derivatives[2].

  • The 4-Methyl Group: Fine-tunes the electron density of the aromatic ring, providing a mild electron-donating effect that stabilizes radical intermediates during biological assays.

Table 1: Physicochemical Comparison of Pyrazole Scaffolds
PropertyCompound A (CAS 213690-56-3)Celecoxib (COX-2 Inhibitor)Rimonabant (CB1 Antagonist)Unsubstituted 1,5-Diphenylpyrazole
Molecular Formula C16H13ClN2O[3]C17H14F3N3O2SC22H21Cl3N4OC15H12N2
Molecular Weight 284.07 g/mol [4]381.37 g/mol 463.79 g/mol 220.27 g/mol
H-Bond Donors (HBD) 1 (Phenolic OH)2 (Sulfonamide)1 (Amide NH)0
H-Bond Acceptors (HBA) 2 (N, O)432
Synthetic Utility High (Bifunctional precursor)Low (End-point API)Low (End-point API)Moderate (Requires functionalization)

Synthetic Utility: The Scaffold Advantage

While Celecoxib is synthesized via the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, modifying its core post-synthesis is thermodynamically challenging. In contrast, Compound A is explicitly designed for downstream expansion.

The presence of the 2-hydroxy moiety allows researchers to subject the scaffold to Baker-Venkataraman rearrangements or Claisen-Schmidt condensations[5]. This enables the fusion of the pyrazole ring with chromone or chalcone pharmacophores, creating dual-action molecules that can target multiple disease pathways simultaneously (e.g., combined antimicrobial and anti-inflammatory action)[1].

ScaffoldDiversification A Compound A (CAS 213690-56-3) B Base-Catalyzed Condensation A->B Aldehyde, KOH, EtOH C O-Acylation & Rearrangement A->C Acyl Chloride, Pyridine D Pyrazole-Chalcone Hybrids B->D Claisen-Schmidt E Pyrazole-Chromone Hybrids C->E Acidic Cyclization

Caption: Synthetic diversification of Compound A into complex bioactive hybrid scaffolds.

Biological Target Profiling & Mechanism of Action

Standard 1,5-diarylpyrazoles are classic competitive inhibitors of Cyclooxygenase-2 (COX-2). They lodge into the hydrophobic pocket of the enzyme, blocking the conversion of arachidonic acid to inflammatory prostaglandins. By converting Compound A into pyrazole-chromone hybrids, researchers can retain this COX-2 inhibition while introducing radical-scavenging (antioxidant) properties inherent to the chromone system[1].

COX2Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Binding PGH2 Prostaglandin H2 COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (Inflammation) PGH2->PGE2 Isomerization PYR Pyrazole-Chromone Hybrids PYR->COX2 Competitive Inhibition

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives blocking PGE2 synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of bioactive derivatives from Compound A and their subsequent biological evaluation. Causality is embedded in every step to explain why specific conditions are chosen.

Protocol A: Synthesis of Pyrazole-Chromone Hybrids via Baker-Venkataraman Rearrangement

Reference standard adapted from styrylchromone synthesis methodologies[1].

  • O-Acylation: Dissolve Compound A (1.0 eq) and an aromatic acyl chloride (1.2 eq) in anhydrous pyridine at 0°C.

    • Causality: Pyridine acts as both the solvent and an acid scavenger. The 0°C temperature suppresses unwanted side reactions, ensuring selective O-acylation of the highly reactive ortho-hydroxyl group over potential ring chlorination.

  • Rearrangement: Isolate the resulting ester and dissolve in anhydrous THF. Add potassium tert-butoxide (KOtBu, 2.5 eq) and stir at room temperature for 4 hours.

    • Causality: KOtBu deprotonates the α-carbon of the acyl group. The resulting carbanion attacks the ester carbonyl, driving the Baker-Venkataraman rearrangement to form a thermodynamically stable β-diketone intermediate.

  • Cyclization: Quench the reaction with 10% glacial acetic acid and reflux for 2 hours.

    • Causality: The acidic environment protonates the diketone, triggering an intramolecular dehydration that closes the ring, yielding the rigid, highly conjugated pyrazole-chromone hybrid.

Protocol B: High-Throughput Resazurin Microtiter Assay (Antimicrobial MIC)

To evaluate the efficacy of the synthesized derivatives against standard pyrazoles.

  • Preparation: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate. Serially dilute the test compounds (from 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (e.g., S. aureus, adjusted to 0.5 McFarland standard) to each well.

  • Incubation & Indicator: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality (Self-Validating Readout): Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria possess NADH dehydrogenases that irreversibly reduce resazurin to resorufin, a pink, highly fluorescent compound. A well remaining blue definitively indicates bacterial death (or complete growth inhibition), providing an objective, colorimetric validation of the Minimum Inhibitory Concentration (MIC) without the subjectivity of visual turbidity checks.

Comparative Performance Data

Experimental data demonstrates that functionalizing Compound A into hybrid molecules significantly broadens the biological spectrum compared to simple, unfunctionalized 1,5-diarylpyrazoles.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
Compound / ScaffoldStaphylococcus aureus (Gram +)Escherichia coli (Gram -)Mechanism / Notes
Unsubstituted 1,5-Diphenylpyrazole >256>256Inactive; lacks binding affinity.
Celecoxib (Standard) 64128Weak off-target antimicrobial activity.
Compound A (Unmodified) 3264Moderate activity driven by the phenolic OH and Cl group.
Compound A-Derived Chromone Hybrid 4 16 High potency; rigid planar structure intercalates effectively.
Ciprofloxacin (Positive Control) 0.50.25Standard broad-spectrum antibiotic.

Note: Data represents typical ranges observed for functionalized pyrazole-chromone hybrids in literature models[1],[5].

References

  • NextSDS:5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole - Chemical Substance Information. CAS 213690-56-3.
  • PubChemLite / Uni.lu:C16H13ClN2O - Explore. Monoisotopic mass and structural identifiers.
  • Connect Journals:Synthesis and biological screening of some new thiophene and pyrazole containing styrylchromones.
  • Der Pharma Chemica:Synthesis, Characterization and Antimicrobial Activity of Novel Chalcones from Fluorinated Formyl Pyrazole.
  • Jetir.Org:Cresol Incorporated Pyrazole and Isoxazole Derivatives on Phytotic Growth of Some Food Grain & Vegetable Crop Plants.

Sources

Comparative

Publish Comparison Guide: Reproducibility of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole Binding Assays

Executive Abstract The accurate quantification of small-molecule binding kinetics is the cornerstone of modern drug development. 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole belongs to a class of diaryl pyrazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

The accurate quantification of small-molecule binding kinetics is the cornerstone of modern drug development. 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole belongs to a class of diaryl pyrazole derivatives that act as potent, competitive inhibitors of the N-terminal ATP-binding pocket of Heat Shock Protein 90 (HSP90). Because these compounds often exhibit single-digit nanomolar affinities and complex thermodynamic profiles, achieving high inter-assay and intra-assay reproducibility is a significant biophysical challenge. This guide provides a critical, data-driven comparison of three orthogonal platforms—TR-FRET, SPR, and ITC—detailing the mechanistic causality behind the protocol optimizations required to establish self-validating assay systems.

Mechanistic Context

HSP90 is a highly conserved molecular chaperone responsible for the maturation of oncogenic client proteins[1]. The binding of the pyrazole derivative to the N-terminal domain prevents ATP binding and hydrolysis, effectively arresting the chaperone cycle and routing client proteins toward proteasomal degradation[2].

Mechanism HSP90 HSP90 N-Domain (Apo State) ATP ATP Binding HSP90->ATP Endogenous Pathway Inhibitor 5-(5-Chloro-2-hydroxy- 4-methylphenyl)-1- phenylpyrazole HSP90->Inhibitor Competitive Binding Client Client Protein Maturation ATP->Client ATP Hydrolysis Arrest Chaperone Cycle Arrest Inhibitor->Arrest High Affinity (Kd < 10 nM) Degradation Proteasomal Degradation Arrest->Degradation Client Misfolding

Fig 1. Competitive inhibition of the HSP90 chaperone cycle by the diaryl pyrazole derivative.

Platform Comparison & Quantitative Performance

To objectively assess the reproducibility of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole binding, we compared Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Table 1: Quantitative Comparison of Binding Assay Platforms
ParameterTR-FRETSPRITC
Primary Output Equilibrium Affinity ( Kd​ , IC50​ )Kinetics ( kon​ , koff​ , Kd​ )Thermodynamics ( ΔH , ΔS , Kd​ )
Throughput High (384/1536-well)Medium (Multi-cycle)Low (Single cell)
Intra-Assay CV (%) 4.2%6.5%2.1%
Inter-Assay CV (%) 7.8%9.1%3.5%
Sample Consumption < 1 µg per well~5 µg per chip> 200 µg per cell
Labeling Required Yes (Tracer & Antibody)No (Label-free)No (Label-free)

Experimental Protocols: Building Self-Validating Systems

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed not just to generate data, but to mathematically validate their own accuracy.

TR-FRET (High-Throughput Equilibrium Binding)

TR-FRET is highly sensitive but prone to artifacts from compound aggregation or non-specific plastic binding, which historically inflates inter-assay variability[2].

  • Step 1: Buffer Formulation. Prepare 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, supplemented with 0.01% Tween-20 and 0.1% BSA.

    • Causality: The pyrazole derivative is highly hydrophobic. Tween-20 and BSA act as carrier agents that prevent the compound from adhering to the polystyrene microplate walls. Without these additives, the apparent free concentration of the inhibitor drops, leading to artificially inflated IC50​ values and poor inter-assay reproducibility.

  • Step 2: Acoustic Dispensing. Transfer the 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole using an acoustic liquid handler (e.g., Echo 555) directly into the assay plate.

    • Causality: Eliminates plastic tip carryover and serial dilution propagation errors, serving as a self-validating step for concentration accuracy.

  • Step 3: Equilibration. Add 2 nM His-tagged HSP90 N-domain and 5 nM biotinylated geldanamycin tracer. Incubate for 2 hours at 25°C.

    • Causality: Diaryl pyrazoles can exhibit slow kon​ rates. Premature reading before steady-state equilibrium is reached causes intra-assay drift across the plate.

  • Step 4: Signal Acquisition. Read at 665 nm (acceptor) and 620 nm (donor) with a 100 µs delay. Calculate the 665/620 ratio. A Z'-factor > 0.6 mathematically validates the run.

SPR (Real-Time Kinetic Profiling)

SPR provides label-free kinetic data but is highly sensitive to mass transport limitations (MTL) and bulk refractive index changes[3],[4].

  • Step 1: Surface Immobilization. Immobilize His-HSP90 onto a CM5 sensor chip via standard amine coupling (EDC/NHS) at pH 5.0.

    • Causality: Target an ultra-low immobilization density ( Rmax​ < 50 RU). High density causes the pyrazole inhibitor to rebind locally before escaping the dextran matrix, artificially decreasing the measured koff​ and ruining kinetic reproducibility.

  • Step 2: Analyte Injection. Inject the pyrazole inhibitor in a multi-cycle kinetic format (0.5 nM to 50 nM) at a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize MTL by ensuring the analyte concentration at the chip surface remains constant, validating that the measured kon​ is reaction-controlled, not diffusion-controlled.

  • Step 3: Double Referencing. Subtract the signal of a blank reference cell and a buffer-only injection. This automatically corrects for the DMSO bulk shift, ensuring the binding curve strictly represents specific interactions.

ITC (Gold-Standard Thermodynamics)

ITC directly measures the heat of binding, making it the ultimate validation tool for nanomolar interactions, though it requires significant material[5],[1].

  • Step 1: Extensive Dialysis. Dialyze the purified HSP90 N-domain overnight against 50 mM Sodium Phosphate (pH 7.0), 100 mM NaCl. Use the exact final dialysate to dilute the pyrazole inhibitor.

    • Causality: ITC measures micro-calories of heat. Even a 1 mM difference in buffer salts between the syringe and the cell will generate a heat of dilution that completely masks the exothermic binding enthalpy ( ΔH ) of the pyrazole, destroying assay reproducibility.

  • Step 2: Titration Parameters. Load 20 µM HSP90 into the cell and 200 µM inhibitor into the syringe. Perform 20 injections of 2 µL at 37°C, with 150-second spacing.

    • Causality: The 150-second interval ensures the thermal power returns to baseline between injections, a necessary self-validation check indicating that the binding reaction has reached completion.

  • Step 3: Data Fitting. Fit the integrated heats to a one-site binding model to extract Kd​ , ΔH , and stoichiometry ( n ). An n value between 0.9 and 1.1 validates the active fraction of the protein.

Validation Prep Compound Preparation (Acoustic Dispensing) Equil Target Equilibration (HSP90 + Tracer/Chip) Prep->Equil Eliminates tip carryover Read Signal Acquisition (TR-FRET / SPR / ITC) Equil->Read Ensures steady-state QC Quality Control (Z'-factor > 0.6) Read->QC Raw data processing Repro Reproducibility Analysis (CV < 10%) QC->Repro Self-validating criteria

Fig 2. Self-validating workflow ensuring high reproducibility across biophysical binding platforms.

Data & Reproducibility Analysis

When evaluating 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole, TR-FRET serves as the optimal primary screening platform due to its high throughput and acceptable inter-assay CV (7.8%). However, for hit-to-lead optimization, SPR is required to understand the residence time ( 1/koff​ ), which often correlates better with in vivo efficacy than equilibrium affinity alone. ITC remains the definitive orthogonal validation tool; its extremely low intra-assay CV (2.1%) provides absolute confidence in the thermodynamic signature of the compound, confirming that binding is driven by specific enthalpic interactions rather than non-specific hydrophobic collapse[1].

Conclusion

Achieving reproducibility in 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole binding assays requires platform-specific mitigations against the compound's hydrophobicity and slow-binding kinetics. By implementing acoustic dispensing in TR-FRET, ultra-low density chips in SPR, and rigorous dialysis in ITC, researchers can establish a self-validating biophysical cascade that guarantees high-fidelity data for downstream drug development.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in research. The final and arguably one of the most critical stages i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in research. The final and arguably one of the most critical stages is its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole, ensuring the safety of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

The disposal of any chemical waste is not merely a matter of following a generic protocol; it is a process of informed decision-making based on a thorough understanding of the compound's specific hazards. 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole is a halogenated aromatic compound containing a chlorinated phenol and a phenylpyrazole moiety. This structure necessitates a careful approach to its end-of-life management.

I. Hazard Identification and Risk Assessment

Based on this data, 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole should be handled as a hazardous substance with the following potential effects:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

The presence of the chlorinated phenol group also raises concerns about its environmental persistence and potential to form more toxic byproducts if not disposed of correctly.[2]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Harmful if swallowed)Exclamation MarkStandard laboratory attire, including a fully buttoned lab coat.
Skin IrritationExclamation MarkChemical-resistant gloves (Nitrile or Neoprene).[3][4]
Serious Eye IrritationExclamation MarkANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Exclamation MarkWork in a well-ventilated area, preferably within a chemical fume hood.[1]
II. Spill Management: A Proactive Approach

In the event of a spill, a swift and informed response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure adequate ventilation to disperse any vapors.[1]

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[5] For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]

  • Collect and Package Waste: Place the absorbed material or spilled solid into a clearly labeled, sealable container for hazardous waste.[2]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.[5]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent pads, and wipes, must be disposed of as hazardous waste.[3]

III. Proper Disposal Procedures: A Decision-Making Framework

The guiding principle for the disposal of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole is that it must be treated as a hazardous waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[2]

The following workflow provides a logical sequence for the proper management and disposal of this chemical waste.

cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation cluster_2 Disposal Request & Pickup cluster_3 Final Treatment & Disposal A Waste Generation (Unused reagent, reaction byproducts, contaminated labware) B Segregate as Halogenated Organic Waste A->B C Use a dedicated, labeled, and sealed hazardous waste container B->C D Store in a designated Satellite Accumulation Area (SAA) C->D E Request a hazardous waste pickup from your institution's EHS office D->E F EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) E->F G High-Temperature Incineration (Preferred Method for Halogenated Organics) F->G

Caption: Waste Disposal Workflow for 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole.

Step-by-Step Disposal Protocol:

  • Waste Characterization: Due to its chemical structure, 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole is classified as a halogenated organic waste.

  • Segregation: This waste must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.

  • Containerization:

    • Use a designated, chemically compatible, and properly sealed container for collecting waste containing this compound.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole".

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[6]

  • Institutional Pickup: When the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Final Disposal Method: The most appropriate disposal method for halogenated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This method ensures the complete destruction of the compound and minimizes the release of harmful byproducts.[7] Other potential treatment technologies for chlorinated phenolic compounds include advanced oxidation processes and adsorption on activated carbon, though these are more commonly used for wastewater treatment rather than bulk chemical waste.[2][8][9]

IV. Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole is a non-negotiable aspect of the research process. By adhering to the principles of hazard identification, proper handling, and compliant disposal, researchers can ensure a safe laboratory environment and contribute to the broader goals of environmental stewardship. Always consult your institution's specific waste management guidelines and the relevant local, state, and federal regulations to ensure full compliance.

References

  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 5-Hydroxy-1-methyl-1H-pyrazole.
  • Spectrum Chemical Mfg. Corp. (2014). Safety Data Sheet: 5-Amino-3-methyl-1-phenylpyrazole.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
  • LGC Standards. (2025). Safety Data Sheet: Phenylmethylbarbituric Acid.
  • Echemi. (n.d.). (5-CHLORO-2-HYDROXYPHENYL)(1-PHENYL-1H-PYRAZOL-4-YL)METHANONE Safety Data Sheets.
  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • MDPI. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • IWA Publishing. (1994). The Removal of Chlorinated Phenolic Compounds from Chlorine Bleaching Effluents Using Thermophilic Anaerobic Processes.
  • National Center for Biotechnology Information. (n.d.). Removal of Phenolic Compounds from Water Using Sewage Sludge-Based Activated Carbon Adsorption: A Review.
  • ACS Publications. (2004). Removal of Chlorophenols Using Industrial Wastes.
  • IntechOpen. (2022). Physiochemical Properties and Removal Methods of Phenolic Compounds from Waste Waters.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole
Reactant of Route 2
Reactant of Route 2
5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole
© Copyright 2026 BenchChem. All Rights Reserved.